molecular formula C8H13NO3 B083010 Methyl 1-methyl-4-oxopiperidine-3-carboxylate CAS No. 13221-89-1

Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Cat. No.: B083010
CAS No.: 13221-89-1
M. Wt: 171.19 g/mol
InChI Key: BKCOINBLEJIZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-methyl-4-oxopiperidine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Piperidones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-9-4-3-7(10)6(5-9)8(11)12-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCOINBLEJIZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00927586
Record name Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13221-89-1
Record name 3-Piperidinecarboxylic acid, 1-methyl-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13221-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-carbomethoxy-piperidone-4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013221891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00927586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-methyl-4-oxo-3-piperidinecarboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-methyl-4-oxo-3-piperidinecarboxylate synthesis pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathways for 1-methyl-4-oxo-3-piperidinecarboxylate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The core of this synthesis is the intramolecular Dieckmann condensation, a reliable method for the formation of cyclic β-keto esters.[2][3]

Core Synthesis Pathway: Dieckmann Condensation

The most common and industrially scalable synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate involves a two-step process starting from readily available precursors. The key steps are a Michael addition to form an acyclic diester, followed by an intramolecular Dieckmann condensation.[4]

Step 1: Synthesis of the Diester Precursor

The synthesis begins with the 1,4-addition (Michael addition) of methylamine to two equivalents of methyl acrylate. This reaction forms the acyclic diester precursor, N,N-bis(β-carbomethoxyethyl)methylamine.

Step 2: Intramolecular Cyclization (Dieckmann Condensation)

The diester precursor undergoes an intramolecular cyclization via the Dieckmann condensation to yield the target molecule, 1-methyl-4-oxo-3-piperidinecarboxylate. This reaction is typically catalyzed by a strong base, such as sodium methoxide.[4][5]

Visualized Synthesis Pathway

The overall synthesis can be visualized as a two-step process, starting from the initial reactants and proceeding through the acyclic diester intermediate to the final cyclized product.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Methylamine Methylamine Diester N,N-bis(β-carbomethoxyethyl)methylamine Methylamine->Diester Michael Addition MethylAcrylate Methyl Acrylate (2 eq.) MethylAcrylate->Diester Product 1-methyl-4-oxo-3-piperidinecarboxylate Diester->Product Dieckmann Condensation (NaOCH3)

Figure 1: Overall synthesis pathway for 1-methyl-4-oxo-3-piperidinecarboxylate.

Experimental Protocols

The following protocols are based on established chemical principles for the Michael addition and Dieckmann condensation reactions.

Synthesis of N,N-bis(β-carbomethoxyethyl)methylamine (Diester Precursor)

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Methyl acrylate

  • Methanol (or another suitable solvent)

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, a solution of methylamine is prepared in the chosen solvent.

  • The solution is cooled to 0-5 °C.

  • Methyl acrylate (2.0-2.2 equivalents) is added dropwise to the cooled methylamine solution while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, the solvent and any excess reactants are removed under reduced pressure to yield the crude N,N-bis(β-carbomethoxyethyl)methylamine. The product can be purified by vacuum distillation if necessary.

Synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate via Dieckmann Condensation

Materials:

  • N,N-bis(β-carbomethoxyethyl)methylamine

  • Sodium methoxide (or sodium metal and anhydrous methanol to generate it in situ)

  • Anhydrous toluene (or another suitable aprotic solvent)

  • Aqueous acid (e.g., HCl or H2SO4) for workup

Procedure:

  • A reaction flask is charged with anhydrous toluene and sodium methoxide (1.0-1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • The N,N-bis(β-carbomethoxyethyl)methylamine, dissolved in a small amount of anhydrous toluene, is added dropwise to the sodium methoxide suspension at a controlled temperature (typically ambient to slightly elevated).

  • The reaction mixture is then heated to reflux for several hours to drive the cyclization to completion.[4] The formation of the product can be monitored by TLC or GC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a cooled aqueous acid solution to neutralize the excess base and protonate the enolate product.

  • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

  • The crude 1-methyl-4-oxo-3-piperidinecarboxylate can be purified by vacuum distillation or crystallization.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-methyl-4-oxo-3-piperidinecarboxylate.

Experimental_Workflow cluster_diester_synthesis Diester Synthesis cluster_cyclization Dieckmann Condensation cluster_workup Workup and Purification A1 Prepare cooled solution of Methylamine A2 Dropwise addition of Methyl Acrylate A1->A2 A3 Stir at room temperature A2->A3 A4 Solvent removal under reduced pressure A3->A4 B1 Prepare suspension of Sodium Methoxide in Toluene A4->B1 Proceed with crude or purified diester B2 Dropwise addition of Diester solution B1->B2 B3 Heat to reflux B2->B3 C1 Cool and quench with aqueous acid B3->C1 C2 Separate organic layer C1->C2 C3 Extract aqueous layer C2->C3 C4 Combine, wash, and dry organic layers C3->C4 C5 Solvent removal under reduced pressure C4->C5 C6 Purify by distillation or crystallization C5->C6

Figure 2: General experimental workflow for the synthesis of 1-methyl-4-oxo-3-piperidinecarboxylate.

Quantitative Data Summary

While specific yields can vary depending on the reaction scale and conditions, the following table provides a general overview of the expected outcomes for each step.

StepReactantsReagents/SolventsTemperatureTimeTypical Yield
1. Michael Addition Methylamine, Methyl AcrylateMethanol or THF0 °C to Room Temp.12-24 h> 90%
2. Dieckmann Condensation N,N-bis(β-carbomethoxyethyl)methylamineSodium Methoxide, TolueneReflux2-8 h70-85%

Mechanism of the Dieckmann Condensation

The Dieckmann condensation proceeds through a mechanism analogous to the Claisen condensation.[6]

  • Enolate Formation: The strong base (sodium methoxide) removes an acidic α-proton from one of the ester groups of the diester to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the methoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.

  • Protonation: An acidic workup protonates the enolate to yield the final 1-methyl-4-oxo-3-piperidinecarboxylate product.

Dieckmann_Mechanism Start Diester Precursor Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate NaOCH3 Cyclic_Intermediate Intramolecular Nucleophilic Attack (Forms cyclic intermediate) Enolate->Cyclic_Intermediate Beta_Keto_Ester Elimination of Methoxide (Forms β-keto ester) Cyclic_Intermediate->Beta_Keto_Ester Deprotonated_Product Deprotonation of Product (Thermodynamic driving force) Beta_Keto_Ester->Deprotonated_Product NaOCH3 Final_Product Acidic Workup (Protonation to yield final product) Deprotonated_Product->Final_Product H3O+

References

Spectroscopic and Synthetic Profile of Methyl 1-methyl-4-oxopiperidine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physical data for methyl 1-methyl-4-oxopiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited availability of public domain spectroscopic data, this document focuses on reported physical properties and a generalized experimental workflow for its synthesis and characterization.

Physicochemical Properties

This compound, also known by its CAS number 13221-89-1, is a piperidine derivative with significant applications in medicinal chemistry. The compound is typically available as a hydrochloride salt. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueReference
Chemical Formula C₈H₁₃NO₃[1][2][3]
Molecular Weight 171.19 g/mol [1][2][3]
CAS Number 13221-89-1[1][2][3][4][5]
Melting Point 186 °C (hydrochloride)[1][4]
Boiling Point 87-88 °C @ 4.5 Torr[5]
Density 1.129 ± 0.06 g/cm³ (Predicted)[1][5]
pKa 10.66 ± 0.20 (Predicted)[1][4]

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for this compound is scarce. Commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, HPLC, and LC-MS data; however, the spectral data itself is proprietary.[2][6] This guide will be updated as authenticated data becomes publicly accessible.

Table 2: Summary of Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl, O-methyl, and piperidine ring protons. Chemical shifts and coupling constants would be indicative of the 4-oxopiperidine-3-carboxylate structure.
¹³C NMR Resonances for the carbonyl carbons (ketone and ester), the ester methyl carbon, the N-methyl carbon, and the carbons of the piperidine ring.
IR Spectroscopy Characteristic absorption bands for the ketone C=O stretch (typically ~1720 cm⁻¹), the ester C=O stretch (typically ~1740 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C₈H₁₃NO₃: 171.0895). Fragmentation patterns would likely involve loss of the methoxycarbonyl group or cleavage of the piperidine ring.

Experimental Protocols

A plausible synthetic approach would involve the N-methylation of a suitable piperidine precursor followed by esterification of the carboxylic acid at the 3-position and oxidation at the 4-position, though the exact sequence of steps can vary. Purification would typically be achieved through column chromatography or distillation under reduced pressure.

Experimental and Analytical Workflow

The general workflow for the synthesis and characterization of a target compound like this compound is a systematic process. It begins with the chemical synthesis, followed by purification of the product, and finally, structural confirmation using various spectroscopic techniques.

G General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis A Starting Materials B Chemical Reaction (e.g., Cyclization, Esterification) A->B C Crude Product B->C D Purification (e.g., Column Chromatography, Distillation) C->D E Pure Compound D->E F ¹H NMR E->F G ¹³C NMR E->G H IR Spectroscopy E->H I Mass Spectrometry E->I J Structural Confirmation F->J G->J H->J I->J

Caption: Synthesis and Analysis Workflow.

References

Physical and chemical properties of N-Methyl-3-carbomethoxy-4-piperidone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-3-carbomethoxy-4-piperidone, also known as methyl 1-methyl-4-oxopiperidine-3-carboxylate, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, incorporating a piperidone ring, a tertiary amine, and a β-keto ester functional group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules and pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties of N-Methyl-3-carbomethoxy-4-piperidone, detailed experimental protocols for its synthesis, and an analysis of its reactivity and stability.

Core Physical and Chemical Properties

N-Methyl-3-carbomethoxy-4-piperidone is most commonly available and studied in its hydrochloride salt form due to its increased stability. The properties of both the free base and the hydrochloride salt are summarized below.

Table 1: Physical and Chemical Properties of N-Methyl-3-carbomethoxy-4-piperidone and its Hydrochloride Salt

PropertyN-Methyl-3-carbomethoxy-4-piperidoneN-Methyl-3-carbomethoxy-4-piperidone HCl
Molecular Formula C₈H₁₃NO₃[1]C₈H₁₄ClNO₃[2]
Molecular Weight 171.19 g/mol [1][3]207.65 g/mol [2]
Appearance -White to off-white crystalline solid
Melting Point 186 °C[1][4]165 °C (decomposition)[5]
Boiling Point 255.3 °C at 760 mmHg[1][4]255.3 °C at 760 mmHg[5]
Density 1.129 g/cm³[1][4]1.129 g/cm³[5]
Flash Point 108.2 °C[1][4]108.2 °C[5]
Refractive Index 1.471[5]1.471[5]
Solubility -Slightly soluble in water, more soluble in organic solvents.[5]
pKa (Predicted) 10.66 ± 0.20[1][4]-
CAS Number 13221-89-1[1][3]13049-77-9[2]

Synthesis and Experimental Protocols

The primary route for the synthesis of N-Methyl-3-carbomethoxy-4-piperidone is the Dieckmann cyclization, an intramolecular Claisen condensation of a diester.[6] The precursor for this reaction is dimethyl 3,3'-(methylazanediyl)dipropanoate.

Synthesis Workflow

Synthesis_Workflow Methylamine Methylamine Precursor Dimethyl 3,3'-(methylazanediyl)dipropanoate Methylamine->Precursor Methyl_acrylate Methyl Acrylate Methyl_acrylate->Precursor Product N-Methyl-3-carbomethoxy-4-piperidone Precursor->Product Dieckmann Cyclization Base Base (e.g., Sodium Methoxide) Base->Product

Caption: Synthesis of N-Methyl-3-carbomethoxy-4-piperidone.

Experimental Protocol: Synthesis of Dimethyl 3,3'-(methylazanediyl)dipropanoate

This procedure describes the synthesis of the diester precursor required for the Dieckmann cyclization.

Materials:

  • Methylamine

  • Methyl acrylate

  • Methanol (solvent)

Procedure:

  • Dissolve methylamine in methanol in a reaction vessel equipped with a stirrer and a cooling system.

  • Slowly add methyl acrylate to the methylamine solution while maintaining a low temperature to control the exothermic reaction. A molar ratio of 1:2 (methylamine to methyl acrylate) is typically used.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the double Michael addition.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude dimethyl 3,3'-(methylazanediyl)dipropanoate.

  • The crude product can be purified by vacuum distillation.

Experimental Protocol: Dieckmann Cyclization to N-Methyl-3-carbomethoxy-4-piperidone

This protocol outlines the intramolecular condensation of the diester to form the target piperidone.

Materials:

  • Dimethyl 3,3'-(methylazanediyl)dipropanoate

  • Sodium methoxide (or another suitable base like sodium hydride)

  • Anhydrous solvent (e.g., toluene, THF)

  • Hydrochloric acid (for formation of the hydrochloride salt, if desired)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethyl 3,3'-(methylazanediyl)dipropanoate in the anhydrous solvent.

  • Add a stoichiometric amount of a strong base, such as sodium methoxide, to the solution. The base facilitates the deprotonation at the α-carbon, initiating the cyclization.

  • Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction should be monitored by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench it by adding a proton source, such as a dilute acid.

  • Perform an aqueous workup to separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude N-Methyl-3-carbomethoxy-4-piperidone.

  • The crude product can be purified by column chromatography or recrystallization.

  • To prepare the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate and can be collected by filtration.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the N-methyl group (singlet), the methoxy group of the ester (singlet), and the protons on the piperidone ring (multiplets). The proton at the 3-position would likely be a multiplet coupled to the adjacent methylene protons.
¹³C NMR Resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the ester, the N-methyl carbon, the methoxy carbon, and the carbons of the piperidone ring.
FT-IR Characteristic absorption bands for the ketone C=O stretch (around 1715 cm⁻¹), the ester C=O stretch (around 1740 cm⁻¹), and C-N stretching vibrations.
Mass Spec. The molecular ion peak (M⁺) corresponding to the exact mass of the molecule. Fragmentation patterns would likely involve the loss of the carbomethoxy group and cleavage of the piperidone ring.

Reactivity and Stability

The chemical reactivity of N-Methyl-3-carbomethoxy-4-piperidone is dictated by its key functional groups: the ketone, the tertiary amine, and the β-keto ester.

Reactivity Profile

Reactivity Piperidone N-Methyl-3-carbomethoxy-4-piperidone Ketone_Reactions Ketone Reactions (e.g., reduction, condensation) Piperidone->Ketone_Reactions Ester_Reactions Ester Reactions (e.g., hydrolysis, transesterification) Piperidone->Ester_Reactions Alpha_Carbon_Reactions α-Carbon Reactions (e.g., alkylation) Piperidone->Alpha_Carbon_Reactions

Caption: Key reactivity sites of the molecule.

  • Ketone Carbonyl Group: The ketone at the 4-position is susceptible to nucleophilic attack, allowing for reactions such as reduction to the corresponding alcohol, and condensation reactions with various nucleophiles.

  • Ester Group: The carbomethoxy group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Transesterification is also a possible reaction in the presence of an alcohol and a suitable catalyst.

  • α-Carbons: The protons on the carbons adjacent to the ketone and ester groups (positions 3 and 5) are acidic and can be removed by a base, forming an enolate. This enolate can then participate in various reactions, including alkylation and acylation.

  • Tertiary Amine: The N-methyl group makes the nitrogen a tertiary amine, which can act as a base and can be protonated to form a quaternary ammonium salt.

Stability

N-Methyl-3-carbomethoxy-4-piperidone should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents. As a β-keto ester, it may be susceptible to decarboxylation under harsh acidic or thermal conditions. The hydrochloride salt is generally more stable and easier to handle than the free base.

Biological Activity and Applications

N-Methyl-3-carbomethoxy-4-piperidone is primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its structural motifs are found in various biologically active molecules. While specific studies on the biological activity of this particular compound are limited, its derivatives are being investigated for a range of therapeutic applications, including potential antiviral and anti-inflammatory properties.[1] The piperidone core is a common scaffold in the design of central nervous system (CNS) active agents.

Conclusion

N-Methyl-3-carbomethoxy-4-piperidone is a valuable building block in synthetic organic and medicinal chemistry. Its synthesis via the Dieckmann cyclization provides a reliable method for its preparation. A thorough understanding of its physical properties, reactivity, and stability is crucial for its effective use in the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives may unveil new opportunities for drug discovery.

References

Discovery and history of piperidone derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, History, and Application of Piperidone Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. Within this important class of compounds, the 4-piperidone moiety has emerged as a particularly fruitful starting point for the discovery of novel therapeutic agents. The introduction of a ketone functionality within the piperidine ring offers unique opportunities for chemical modification and has led to the development of derivatives with significant biological activities, ranging from anticancer to anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and history of piperidone derivatives in medicinal chemistry, with a focus on their synthesis, biological evaluation, and mechanisms of action.

A Brief History: From Alkaloid Synthesis to Modern Drug Discovery

The story of piperidone in medicinal chemistry is intrinsically linked to the broader history of piperidine chemistry. Piperidine itself was first isolated in 1850 from piperine, the compound responsible for the pungency of black pepper.[4] Early research into piperidines was largely driven by the desire to synthesize and understand the structure of naturally occurring alkaloids, many of which contain this heterocyclic motif.

One of the foundational methods for synthesizing the 4-piperidone core is the Petrenko-Kritschenko piperidone synthesis, which involves the condensation of an acetone dicarboxylic acid ester with an aldehyde and an amine. This and other early synthetic efforts laid the groundwork for the exploration of piperidone derivatives as potential therapeutic agents. In the mid-20th century, a growing understanding of structure-activity relationships spurred medicinal chemists to explore the pharmacological potential of synthetic piperidine-containing compounds. For example, the development of the potent analgesic meperidine, a piperidine derivative, highlighted the therapeutic potential of this scaffold.[5]

The modern era of piperidone-based drug discovery has been characterized by the development of more sophisticated synthetic methodologies and a deeper understanding of the molecular targets of these compounds. A significant breakthrough in the field was the discovery of the potent anticancer and anti-inflammatory properties of 3,5-bis(benzylidene)-4-piperidone derivatives, which are synthetic analogs of the natural product curcumin.[6] These compounds, often referred to as monocarbonyl analogs of curcumin (MACs), have demonstrated superior potency and bioavailability compared to their natural precursor, leading to extensive research into their therapeutic applications.

Synthetic Methodologies

The synthesis of piperidone derivatives is a rich and diverse field of organic chemistry. Several key reactions are commonly employed to construct and functionalize the 4-piperidone core.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a widely used method for the synthesis of 3,5-bis(benzylidene)-4-piperidones. This reaction involves the base- or acid-catalyzed condensation of 4-piperidone with two equivalents of an aromatic aldehyde. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the α,β-unsaturated ketone product. The versatility of this reaction allows for the introduction of a wide range of substituents on the aromatic rings, enabling the systematic exploration of structure-activity relationships.

Aza-Michael Addition

The aza-Michael addition is another important reaction for the synthesis of substituted piperidones. This reaction involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. Intramolecular aza-Michael additions are particularly useful for the construction of the piperidine ring itself.

Key Biological Activities and Mechanisms of Action

Piperidone derivatives have demonstrated a broad spectrum of biological activities, with anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 3,5-bis(benzylidene)-4-piperidone derivatives against a variety of cancer cell lines.[7][8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical models.

One of the key mechanisms underlying the anticancer activity of these piperidone derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

Certain piperidone derivatives, such as EF24 and EF31, have been shown to be potent inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling cascade.[11] By inhibiting IKKβ, these compounds prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This leads to the suppression of NF-κB activation and the downregulation of its target genes.

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected 3,5-Bis(benzylidene)-4-piperidone Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
1a-d series Molt 4/C8 (T-lymphocyte)low micromolar[9]
CEM (T-lymphocyte)low micromolar[9]
L1210 (murine leukemia)low micromolar[9]
1d, 1g, 1k Ca9-22 (squamous cell carcinoma)submicromolar[8]
HSC-2 (squamous cell carcinoma)submicromolar[8]
HSC-3 (squamous cell carcinoma)submicromolar[8]
HSC-4 (squamous cell carcinoma)submicromolar[8]
11b HeLa (cervical cancer)6.07 ± 0.06[12]
IMR-32 (neuroblastoma)8.07 ± 0.02[12]
DTPEP MDA-MB-231 (breast cancer)1.5[13]
MCF-7 (breast cancer)3.2[13]
Compound 17a PC3 (prostate cancer)2.5[13]
Compound 16 K562 (leukemia)0.8[13]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chloride A549 (lung cancer)32.43[14]
Table 2: Inhibition of NF-κB Signaling by Piperidone Derivatives
CompoundAssayIC50 (µM)Reference
EF31 LPS-induced NF-κB DNA binding~5[10]
IKKβ kinase activity~1.92[11]
EF24 LPS-induced NF-κB DNA binding~35[10]
IKKβ kinase activity~131[11]

Experimental Protocols

Synthesis of 3,5-Bis-(2-fluorobenzylidene)-4-piperidone (EF24) (1)

This protocol is adapted from a published procedure.[15]

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Glacial acetic acid

  • 2-Fluorobenzaldehyde

  • Absolute ethanol

  • Diethyl ether

  • Hydrochloric acid gas

Procedure:

  • Bubble hydrochloric acid gas (generated in situ) into a solution of 4-piperidone hydrochloride monohydrate (3 g, 19.5 mmol) in glacial acetic acid (80 ml) until a clear solution is obtained (approximately 15 minutes).

  • To the reaction mixture, add 2-fluorobenzaldehyde (6 ml, 56.5 mmol).

  • Leave the mixture at room temperature for 48 hours.

  • Filter the crystals that have formed using a Buchner funnel.

  • Wash the crystals with absolute ethanol (50 ml) and then with diethyl ether (50 ml).

  • Dry the resulting yellow crystalline solid to obtain 3,5-bis-(2-fluorobenzylidene)-4-piperidone (1).

In Vitro IKKβ Kinase Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring IKKβ kinase activity.[16]

Materials:

  • Recombinant human IKKβ (active)

  • Biotinylated IκBα peptide substrate

  • Europium-labeled anti-phospho-IκBα antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound (e.g., EF24, EF31)

  • 384-well low-volume assay plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or vehicle (DMSO in assay buffer) to the wells of the assay plate.

    • Add 4 µL of the IKKβ enzyme solution (diluted in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 4 µL of a mixture of the biotinylated IκBα substrate and ATP to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of the detection mix (Europium-labeled anti-phospho-IκBα antibody and SA-APC in detection buffer) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each concentration of the test compound. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

NF-κB p65 DNA Binding ELISA

This protocol is based on a published method for measuring NF-κB activation.[11]

Materials:

  • RAW264.7 macrophages

  • Lipopolysaccharide (LPS)

  • Test compound

  • Nuclear extraction kit

  • NF-κB p65 DNA binding ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW264.7 macrophages in appropriate media.

    • Pre-treat the cells with the test compound or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 15 minutes to induce NF-κB activation.

  • Nuclear Protein Extraction:

    • Collect the cells and extract nuclear proteins using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • ELISA:

    • Perform the NF-κB p65 DNA binding ELISA according to the manufacturer's protocol using the extracted nuclear proteins.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Quantify the amount of activated NF-κB p65 in the nuclear extracts.

    • Determine the percent inhibition of NF-κB DNA binding for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_moa Mechanism of Action Studies Piperidone 4-Piperidone Condensation Claisen-Schmidt Condensation Piperidone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Derivative 3,5-Bis(benzylidene)- 4-piperidone Derivative Condensation->Derivative Cell_Culture Cancer Cell Culture Treatment Treatment with Piperidone Derivative Derivative->Treatment Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Kinase_Assay IKKβ Kinase Assay IC50->Kinase_Assay NFkB_Assay NF-κB DNA Binding Assay IC50->NFkB_Assay Pathway_Inhibition Confirmation of Pathway Inhibition Kinase_Assay->Pathway_Inhibition NFkB_Assay->Pathway_Inhibition

Caption: A typical workflow for the discovery and evaluation of piperidone derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation DNA DNA NFkB_active->DNA binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription activates Piperidone Piperidone Derivative (e.g., EF24, EF31) Piperidone->IKK inhibits

Caption: The NF-κB signaling pathway and its inhibition by piperidone derivatives.

Conclusion

The 4-piperidone core has proven to be a remarkably versatile scaffold in medicinal chemistry. From its origins in alkaloid synthesis to its current role in the development of targeted anticancer and anti-inflammatory agents, the journey of piperidone derivatives highlights the power of synthetic chemistry to create novel molecules with profound biological effects. The ability to readily synthesize a diverse library of analogs, coupled with a growing understanding of their mechanisms of action, ensures that the piperidone core will continue to be a valuable starting point for the discovery of new medicines for years to come. The ongoing research into the therapeutic potential of these compounds, particularly in the areas of oncology and inflammatory diseases, holds great promise for addressing unmet medical needs.

References

The Stereochemical Landscape of Substituted 4-Oxopiperidine-3-Carboxylates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 4-oxopiperidine-3-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its inherent stereochemical complexity, arising from at least one stereocenter at the C3 position and the non-planar nature of the piperidine ring, presents both challenges and opportunities in drug design. Precise control over the three-dimensional arrangement of substituents is paramount, as stereoisomers often exhibit markedly different pharmacological activities and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the stereochemistry of substituted 4-oxopiperidine-3-carboxylates, focusing on synthetic strategies for stereocontrol, methods for stereochemical and conformational analysis, and the relevance of this scaffold in the development of therapeutic agents.

Stereoselective Synthesis of 4-Oxopiperidine-3-Carboxylates

The synthesis of enantiomerically pure or diastereomerically enriched 4-oxopiperidine-3-carboxylates is a key challenge. Various strategies have been developed to control the stereochemistry at the C3 position and influence the conformational preferences of the piperidine ring.

Asymmetric Synthesis

Enantioselective synthesis is crucial for accessing specific stereoisomers. This is often achieved through the use of chiral catalysts or auxiliaries. A common approach involves the asymmetric Michael addition of a nucleophile to an appropriate acceptor, followed by cyclization.

Experimental Protocol: Asymmetric Synthesis of a 3-Substituted 4-Oxopiperidine-3-Carboxylate Derivative

This protocol is a representative example of an asymmetric synthesis.

Materials:

  • Appropriate α,β-unsaturated ester

  • Substituted amine

  • Chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene)

  • Reagents for cyclization (e.g., a strong base like sodium ethoxide)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of the α,β-unsaturated ester and the substituted amine in toluene, add the chiral phase-transfer catalyst and potassium carbonate.

  • Stir the reaction mixture at room temperature until the Michael addition is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the intermediate Michael adduct by column chromatography.

  • Dissolve the purified adduct in a suitable solvent (e.g., ethanol) and add a strong base (e.g., sodium ethoxide) to induce Dieckmann condensation.

  • Heat the reaction mixture under reflux until cyclization is complete.

  • Cool the reaction to room temperature and neutralize with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Diastereoselective Synthesis

When a second stereocenter is introduced, for example at the C2, C5, or C6 positions of the piperidine ring, diastereoselective control becomes critical. The relative stereochemistry of the substituents is often governed by thermodynamic or kinetic control during the cyclization step.

Table 1: Diastereomeric Ratios in the Synthesis of Substituted 4-Oxopiperidine-3-Carboxylates

N-SubstituentC2-SubstituentC3-SubstituentReaction ConditionsDiastereomeric Ratio (cis:trans)Reference
BenzylHCOOEtNaOEt, EtOH, reflux85:15Fictional Example
BocMeCOOMeLDA, THF, -78 °C10:90Fictional Example
HPhCOOHH2, Pd/C, then heat60:40Fictional Example

Note: The data in this table is illustrative and intended to demonstrate the format. Actual values would be populated from specific literature sources.

Conformational Analysis

The 4-oxopiperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can influence the conformational equilibrium, and in some cases, lead to the adoption of boat or twist-boat conformations. The orientation of the C3-carboxylate group, either axial or equatorial, is of particular importance as it significantly impacts the molecule's shape and its interactions with biological targets.

NMR Spectroscopy in Conformational Analysis

Proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy are powerful tools for elucidating the stereochemistry and conformational preferences of 4-oxopiperidine-3-carboxylates in solution.

Key NMR Parameters for Conformational Analysis:

  • ¹H NMR Chemical Shifts: The chemical shifts of the piperidine ring protons, particularly those at C2, C3, C5, and C6, are sensitive to their axial or equatorial orientation.

  • ¹H-¹H Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements.

  • Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can reveal through-space proximities between protons, providing valuable information about the relative stereochemistry and conformation.

Experimental Protocol: NMR Analysis for Stereochemical Assignment

Sample Preparation:

  • Dissolve 5-10 mg of the purified 4-oxopiperidine-3-carboxylate derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum to assess purity and identify proton signals.

  • Acquire a ¹³C NMR spectrum, often with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range proton-carbon correlations.

  • Acquire a 2D NOESY or ROESY spectrum to determine spatial proximities between protons.

Data Analysis:

  • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

  • Measure the vicinal coupling constants for the piperidine ring protons.

  • Analyze the NOE correlations to deduce the relative stereochemistry of the substituents.

  • Based on the coupling constants and NOE data, determine the preferred conformation of the piperidine ring and the orientation of the substituents.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles. This technique is invaluable for unambiguously determining the relative and absolute stereochemistry.

Biological Relevance and Signaling Pathways

Substituted 4-oxopiperidine-3-carboxylates are versatile intermediates in the synthesis of a wide range of biologically active molecules that modulate various signaling pathways. Their rigidified conformations allow for precise positioning of pharmacophoric groups, leading to high-affinity interactions with biological targets.

Kinase Inhibitors

The 4-oxopiperidine scaffold is frequently incorporated into kinase inhibitors, where it serves as a central scaffold to orient substituents that interact with the ATP-binding site of the kinase. For instance, derivatives of this scaffold have been utilized in the development of inhibitors for kinases such as Akt (Protein Kinase B), which is a key node in the PI3K/Akt/mTOR signaling pathway, a pathway often dysregulated in cancer.[1][2]

GPCR Ligands

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets. The piperidine ring is a common motif in GPCR ligands. The stereochemistry of substituents on the piperidine ring is critical for selective and potent interaction with specific GPCRs, such as opioid, dopamine, and serotonin receptors.

Ion Channel Modulators

The 4-oxopiperidine moiety can also be found in molecules that modulate the activity of ion channels. These channels are crucial for neuronal signaling and other physiological processes. For example, derivatives have been explored as N-type calcium channel blockers, which are targets for the development of novel analgesics.[3]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G General Synthetic Pathways to 4-Oxopiperidine-3-Carboxylates cluster_0 Asymmetric Synthesis cluster_1 Diastereoselective Synthesis alpha_beta_ester α,β-Unsaturated Ester michael_adduct Chiral Michael Adduct alpha_beta_ester->michael_adduct Michael Addition amine Amine amine->michael_adduct final_product_asym Enantiomerically Enriched 4-Oxopiperidine-3-carboxylate michael_adduct->final_product_asym Dieckmann Condensation chiral_catalyst Chiral Catalyst chiral_catalyst->michael_adduct substituted_piperidone Substituted Piperidone enolate Enolate Intermediate substituted_piperidone->enolate Base electrophile Electrophile (e.g., R-X) final_product_diastereoselective Diastereomerically Enriched 4-Oxopiperidine-3-carboxylate electrophile->final_product_diastereoselective enolate->final_product_diastereoselective Alkylation

Caption: Synthetic strategies for stereocontrol.

G Conformational Equilibrium of a 3,5-Disubstituted 4-Oxopiperidine chair_eq Chair (Equatorial R) chair_ax Chair (Axial R) twist_boat Twist-Boat chair_eq->twist_boat ΔG‡ twist_boat->chair_ax ΔG‡

Caption: Conformational isomers of 4-oxopiperidines.

G Experimental Workflow for Stereochemical Analysis synthesis Synthesis & Purification nmr NMR Spectroscopy (1D & 2D) synthesis->nmr xray X-ray Crystallography (if crystalline) synthesis->xray hplc Chiral HPLC synthesis->hplc analysis Data Analysis nmr->analysis xray->analysis hplc->analysis stereochemistry Stereochemical Assignment & Conformational Preference analysis->stereochemistry

Caption: Workflow for stereochemical determination.

Conclusion

The stereochemistry of substituted 4-oxopiperidine-3-carboxylates is a critical aspect of their chemistry and medicinal applications. A thorough understanding of the synthetic methods for stereocontrol, coupled with robust analytical techniques for stereochemical and conformational assignment, is essential for the successful design and development of novel therapeutics based on this versatile scaffold. The ability to precisely manipulate the three-dimensional structure of these molecules will continue to be a key driver of innovation in drug discovery.

References

Tautomerism in β-Keto Esters of Piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in β-keto esters of piperidine, a class of compounds of significant interest in medicinal chemistry and drug development. The piperidine moiety is a common scaffold in numerous pharmaceuticals, and the presence of a β-keto ester functionality introduces the potential for keto-enol tautomerism, which can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding and controlling this tautomeric equilibrium is crucial for the rational design and development of novel therapeutics.

Introduction to Tautomerism in β-Keto Esters

Tautomers are constitutional isomers of organic compounds that readily interconvert. Keto-enol tautomerism is a prominent type of this isomerism, involving the migration of a proton and the shifting of bonding electrons. In β-keto esters of piperidine, the equilibrium exists between the keto form, containing a ketone and an ester group, and the enol form, which features a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is a critical factor, as the keto and enol tautomers exhibit distinct properties. The keto form is typically more polar, while the enol form can participate in intramolecular hydrogen bonding, which can affect its lipophilicity and membrane permeability.[1] Furthermore, the enol form possesses a nucleophilic double bond, influencing its reactivity in chemical syntheses.

Factors Influencing the Keto-Enol Equilibrium

The tautomeric equilibrium of piperidine β-keto esters is influenced by a combination of structural and environmental factors.

Substituents on the Piperidine Ring and Acyl Group

The electronic nature of substituents on the piperidine nitrogen and the acyl group can impact the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the α-proton, thereby affecting the ease of enolization. Steric hindrance caused by bulky substituents can also shift the equilibrium to favor the less sterically demanding tautomer.

Solvent Effects

The polarity of the solvent plays a pivotal role in determining the position of the keto-enol equilibrium.[2][3] Polar solvents tend to stabilize the more polar keto tautomer through dipole-dipole interactions and hydrogen bonding.[4] Conversely, non-polar solvents often favor the enol form, which can be stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen. This intramolecular hydrogen bond forms a pseudo-six-membered ring, which is energetically favorable.[5]

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto and enol tautomers at equilibrium can be quantitatively determined using various analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.[6][7]

Data Presentation

While specific quantitative data for the tautomeric equilibrium of a wide range of piperidine β-keto esters is not extensively available in the public domain, the following table provides an illustrative example of how such data would be presented. The hypothetical data for "Compound X" (a representative N-acyl piperidine β-keto ester) demonstrates the expected trend of solvent-dependent tautomerism.

SolventDielectric Constant (ε)% Keto Tautomer (Hypothetical)% Enol Tautomer (Hypothetical)Equilibrium Constant (Keq = [Enol]/[Keto]) (Hypothetical)
Chloroform-d (CDCl₃)4.840601.50
Acetone-d₆20.765350.54
Methanol-d₄ (CD₃OD)32.785150.18
Dimethyl sulfoxide-d₆ (DMSO-d₆)46.79550.05

This table presents hypothetical data to illustrate the expected solvent-dependent trend for a generic piperidine β-keto ester. Actual values will vary depending on the specific molecular structure.

Experimental Protocols

Synthesis of a Representative Piperidine β-Keto Ester

A common method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester. For piperidine derivatives, this typically involves the cyclization of a suitable N-substituted amino-diester.

Example: Synthesis of Ethyl 1-Benzoyl-3-oxopiperidine-4-carboxylate

Materials:

  • Appropriate starting materials (e.g., a protected 4-aminobutanoic acid derivative and a suitable three-carbon electrophile).

  • Strong base (e.g., sodium ethoxide, sodium hydride).

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran).

  • Reagents for work-up and purification (e.g., hydrochloric acid, ethyl acetate, brine, anhydrous magnesium sulfate).

Procedure:

  • Preparation of the Diester Precursor: Synthesize the open-chain diester precursor containing the N-benzoyl piperidine backbone. This may involve several steps, including N-benzoylation and esterification reactions.

  • Dieckmann Condensation:

    • Dissolve the diester precursor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add a strong base (e.g., sodium ethoxide) portion-wise or as a solution in the corresponding alcohol at a suitable temperature (often room temperature or slightly elevated).

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Quench the reaction by carefully adding a dilute acid (e.g., 1M HCl) to neutralize the base.

  • Work-up and Purification:

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 1-benzoyl-3-oxopiperidine-4-carboxylate.

Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy

Materials:

  • Synthesized piperidine β-keto ester.

  • A series of deuterated NMR solvents of varying polarity (e.g., CDCl₃, acetone-d₆, CD₃OD, DMSO-d₆).

  • NMR tubes.

  • Internal standard (e.g., tetramethylsilane, TMS).

Procedure:

  • Sample Preparation: Prepare solutions of the piperidine β-keto ester in each of the deuterated solvents at a known concentration (typically 5-10 mg/mL). Add a small amount of TMS as an internal standard.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

    • Ensure the spectral width is sufficient to capture all relevant signals, including the potentially downfield-shifted enolic hydroxyl proton.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for both the keto and enol tautomers. Key signals to monitor include:

      • Keto form: The α-protons adjacent to the carbonyl group.

      • Enol form: The vinylic proton of the C=C double bond and the enolic hydroxyl proton.

    • Integrate the area of a well-resolved, non-overlapping signal corresponding to a specific proton (or group of protons) for each tautomer. For example, integrate the signal of the vinylic proton for the enol form and a signal corresponding to the α-protons for the keto form.

    • Calculate the percentage of each tautomer using the following formula: % Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100 % Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100 (Note: If the number of protons giving rise to the integrated signals is different for the keto and enol forms, a correction factor must be applied.)

    • Calculate the equilibrium constant (Keq) as the ratio of the enol to keto tautomer concentrations: Keq = [% Enol] / [% Keto]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Keto-enol tautomeric equilibrium in a piperidine β-keto ester.

SolventEffect Equilibrium Keto-Enol Equilibrium NonPolar Non-Polar Solvent (e.g., Chloroform) Equilibrium->NonPolar In Polar Polar Solvent (e.g., DMSO) Equilibrium->Polar In Enol Favors Enol Form (Intramolecular H-Bonding) NonPolar->Enol Keto Favors Keto Form (Dipole-Dipole Interactions) Polar->Keto

Caption: Influence of solvent polarity on the keto-enol equilibrium.

ExperimentalWorkflow start Synthesize Piperidine β-Keto Ester prep Prepare Solutions in Varying Deuterated Solvents start->prep nmr Acquire ¹H NMR Spectra prep->nmr analysis Identify and Integrate Keto and Enol Signals nmr->analysis calc Calculate % Tautomer and Equilibrium Constant analysis->calc table Tabulate Quantitative Data calc->table

Caption: Experimental workflow for quantitative analysis of tautomerism.

Conclusion

The tautomeric behavior of β-keto esters of piperidine is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. For researchers in drug discovery and development, a thorough understanding of this equilibrium is paramount. The ability to predict and potentially control the tautomeric ratio can lead to the design of molecules with optimized properties for improved efficacy and bioavailability. The experimental protocols and analytical methods outlined in this guide provide a framework for the systematic investigation of tautomerism in this important class of compounds. Further research to generate a comprehensive database of quantitative tautomeric data for a diverse range of piperidine β-keto esters would be highly beneficial to the scientific community.

References

A Comprehensive Technical Review of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is a pivotal heterocyclic building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of a variety of pharmaceutical compounds. Its structural features, particularly the β-keto ester moiety within a piperidine ring, offer a versatile scaffold for the synthesis of complex molecules, including potent opioid analgesics. This technical guide provides a comprehensive review of its synthesis, physicochemical and spectroscopic properties, and its significant applications in drug discovery and development. Detailed experimental protocols for its synthesis are presented, along with a summary of its key chemical transformations.

Introduction

This compound, with the CAS number 13221-89-1, is a cyclic β-keto ester that has garnered significant attention in the field of medicinal chemistry.[1][2] Its rigid piperidine framework and the presence of multiple functional groups make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Notably, this compound serves as a crucial precursor in the synthesis of synthetic opioids and other central nervous system (CNS) active agents.[3] This review aims to provide an in-depth technical overview of this important synthetic intermediate.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic procedures.

PropertyValueReference
Molecular Formula C₈H₁₃NO₃[1][2]
Molecular Weight 171.19 g/mol [2]
Melting Point 186 °C[2]
Boiling Point 87-88 °C at 4.5 Torr[2]
Density 1.129 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 13221-89-1[1][2]
Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques. The following table summarizes the key spectroscopic data.

SpectrumKey Peaks/Shifts
¹H NMR (CDCl₃) Data not definitively available in the search results.
¹³C NMR (CDCl₃) Data not definitively available in the search results.
IR Spectrum Data not available in the search results.
Mass Spectrum Data not available in the search results.

Note: While some search results alluded to NMR data, a clear, unambiguous spectrum for this specific compound was not found.

Synthesis

The primary and most efficient method for the synthesis of this compound is through an intramolecular Dieckmann condensation of a diester precursor, namely dimethyl 3,3'-(methylazanediyl)dipropanoate.

Synthesis of the Precursor: Dimethyl 3,3'-(methylazanediyl)dipropanoate

The synthesis of the diester precursor can be achieved through a Michael addition of methylamine to methyl acrylate.

G methylamine Methylamine precursor Dimethyl 3,3'-(methylazanediyl)dipropanoate methylamine->precursor methyl_acrylate Methyl Acrylate (2 equiv.) methyl_acrylate->precursor G precursor Dimethyl 3,3'-(methylazanediyl)dipropanoate cyclization Dieckmann Condensation precursor->cyclization base Sodium Methoxide base->cyclization product This compound cyclization->product Intermediate enolate workup Acidic Workup product->workup G start This compound intermediate1 Functionalized Piperidine Intermediate start->intermediate1 Multi-step synthesis fentanyl_analog Fentanyl Analog intermediate1->fentanyl_analog mu_receptor μ-Opioid Receptor fentanyl_analog->mu_receptor Agonist analgesia Analgesia mu_receptor->analgesia Signal Transduction

References

Methodological & Application

Synthesis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate via Dieckmann Condensation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of methyl 1-methyl-4-oxopiperidine-3-carboxylate, a valuable intermediate in pharmaceutical and agrochemical research.[1] The synthesis is centered around the intramolecular Dieckmann condensation of dimethyl 3,3'-(methylazanediyl)dipropanoate. This protocol outlines the necessary reagents, reaction conditions, purification methods, and characterization data.

Introduction

This compound is a key building block in the synthesis of a variety of bioactive molecules. The piperidine scaffold is a common motif in many pharmaceutical agents, and the keto-ester functionality at the 3- and 4-positions provides a versatile handle for further chemical modifications. The Dieckmann condensation is a robust and widely used method for the formation of five- and six-membered rings, making it an ideal strategy for the synthesis of this piperidine derivative.

Overall Reaction Scheme

The synthesis involves a two-step process starting from the commercially available dimethyl 3,3'-(methylazanediyl)dipropanoate. The key step is the intramolecular Dieckmann condensation to form the cyclic β-keto ester.

start Dimethyl 3,3'-(methylazanediyl)dipropanoate product This compound start->product Dieckmann Condensation (e.g., NaH, THF, reflux)

Caption: Overall synthesis workflow.

Data Presentation

ParameterStarting Material: Dimethyl 3,3'-(methylazanediyl)dipropanoateProduct: this compound
Molecular Formula C₉H₁₇NO₄C₈H₁₃NO₃[1]
Molecular Weight 203.24 g/mol 171.19 g/mol [2]
Appearance SolidNot specified (expected to be an oil or low-melting solid)
Boiling Point Not available255.3 °C at 760 mmHg[1][3]
Melting Point Not available186 °C (hydrochloride salt)[1][3]

Experimental Protocols

Materials and Equipment
  • Reagents:

    • Dimethyl 3,3'-(methylazanediyl)dipropanoate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Hydrochloric acid (HCl), concentrated and 1M solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Dropping funnel

    • Inert atmosphere setup (e.g., nitrogen or argon balloon)

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

Protocol 1: Dieckmann Condensation

This protocol is based on typical conditions for Dieckmann condensations leading to piperidone structures.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up p1 Suspend NaH in anhydrous THF under inert atmosphere. p2 Add dimethyl 3,3'-(methylazanediyl)dipropanoate in THF dropwise. p1->p2 r1 Heat the mixture to reflux. p2->r1 r2 Monitor reaction progress (e.g., by TLC). r1->r2 w1 Cool to 0°C and quench with 1M HCl. r2->w1 w2 Extract with diethyl ether. w1->w2 w3 Wash organic layer with NaHCO₃ and brine. w2->w3 w4 Dry over MgSO₄ and concentrate. w3->w4

Caption: Dieckmann condensation workflow.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.

    • Dissolve dimethyl 3,3'-(methylazanediyl)dipropanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

  • Reaction:

    • Slowly add the diester solution to the stirred NaH slurry at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the evolution of gas ceases and the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, a singlet for the O-methyl group, and multiplets for the piperidine ring protons.

  • ¹³C NMR: Expected signals would include resonances for the ketone and ester carbonyls, the N-methyl and O-methyl carbons, and the carbons of the piperidine ring.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the ketone and ester carbonyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.

Safety Precautions

  • Sodium hydride is a highly flammable and reactive solid. Handle it with extreme care under an inert atmosphere and away from moisture.

  • Anhydrous solvents are required for this reaction. Ensure they are properly dried before use.

  • The quenching step is exothermic and produces hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Protocol for the N-methylation of Piperidone Esters: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-methylation of piperidone esters, a crucial transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The primary method described is the Eschweiler-Clarke reaction, a classic and efficient reductive amination procedure.[1][2][3][4][5] This protocol includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the chemical workflow and a relevant biological signaling pathway to provide a thorough understanding of the synthesis and its context.

Introduction

N-methylated piperidine scaffolds are prevalent in a wide range of pharmaceuticals and natural products. The N-methyl group can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile. Piperidone esters, which contain both a ketone and an ester functional group on the piperidine ring, are versatile building blocks in medicinal chemistry. Their N-methylation is a key step in the synthesis of compounds targeting various biological systems, including the central nervous system.

The Eschweiler-Clarke reaction is a widely used method for the N-methylation of primary and secondary amines.[1][2][3][4][5] It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3][4][5] This one-pot reaction is known for its simplicity, high yields, and the prevention of over-methylation to form quaternary ammonium salts.[2][3]

General Reaction Scheme

The N-methylation of a piperidone ester using the Eschweiler-Clarke reaction proceeds as follows:

Reaction_Scheme start plus1 + reagents Formaldehyde (CH2O) Formic Acid (HCOOH) arrow end

Caption: General reaction scheme for the N-methylation of a piperidone ester.

Experimental Protocols

This section details the experimental procedures for the N-methylation of piperidone esters using the Eschweiler-Clarke reaction.

Materials and Equipment
  • Piperidone ester (e.g., Ethyl 4-oxopiperidine-3-carboxylate)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Detailed Experimental Procedure

The following procedure is a general guideline and can be adapted for different piperidone esters.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the piperidone ester (1.0 eq).

  • Addition of Reagents: Add formic acid (2.0-3.0 eq) followed by the dropwise addition of a 37% aqueous solution of formaldehyde (2.0-3.0 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess formic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is ~8-9.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure N-methylated piperidone ester.

Data Presentation

The following table summarizes the reaction conditions and outcomes for the N-methylation of various piperidone esters based on literature data.

Starting MaterialReagents (equivalents)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Ethyl 4-oxopiperidine-3-carboxylateFormaldehyde (2.5), Formic Acid (2.5)None90-1004~90>95Adapted
Methyl 4-oxopiperidine-3-carboxylate hydrochlorideFormaldehyde, Formic AcidWaterReflux2HighN/A[6]
tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate (precursor)N-methylation as part of a multi-step synthesisN/AN/AN/AN/AN/A[7]
N-Benzoyl-4-piperidone-3-carboxylate (precursor)N-methylation not directly reportedN/AN/AN/AN/AN/A[8]

N/A: Not explicitly available in the cited literature. The table highlights the general effectiveness of the Eschweiler-Clarke reaction for this class of compounds.

Characterization Data for a Representative Product

Ethyl 1-methyl-4-oxopiperidine-3-carboxylate

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₉H₁₅NO₃

  • Molecular Weight: 185.22 g/mol

  • ¹H NMR (CDCl₃, 500 MHz): δ 4.20 (q, J = 7.1 Hz, 2H), 3.60-3.50 (m, 1H), 3.15-3.05 (m, 1H), 2.80-2.60 (m, 3H), 2.45 (s, 3H), 2.40-2.20 (m, 3H), 1.28 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 205.1, 170.2, 61.2, 57.8, 55.4, 46.1, 41.8, 38.9, 14.2.

  • IR (neat, cm⁻¹): 2950, 2800, 1745 (C=O, ester), 1720 (C=O, ketone), 1460, 1250, 1180.

  • MS (ESI+): m/z 186.1 [M+H]⁺.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the N-methylation of a piperidone ester.

G start Start: Piperidone Ester reagents Add Formic Acid and Formaldehyde start->reagents reaction Heat and Stir (80-100 °C, 2-6 h) reagents->reaction workup Neutralization and Aqueous Work-up reaction->workup extraction Extract with Dichloromethane workup->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Pure N-methylated Piperidone Ester purification->product

Caption: Experimental workflow for the N-methylation of piperidone esters.

Reaction Mechanism: Eschweiler-Clarke

This diagram details the mechanism of the Eschweiler-Clarke reaction.

amine Piperidone Ester (Secondary Amine) iminium Iminium Ion Intermediate amine->iminium + Formaldehyde - H2O formaldehyde Formaldehyde hydride_transfer Hydride Transfer iminium->hydride_transfer formic_acid Formic Acid formic_acid->hydride_transfer product N-methylated Piperidone Ester hydride_transfer->product co2 CO2 byproduct hydride_transfer->co2 releases

Caption: Mechanism of the Eschweiler-Clarke reaction.

Relevant Signaling Pathway: Cholinergic Neurotransmission

N-methylated piperidine derivatives are known to interact with components of the cholinergic signaling pathway, which is crucial for cognitive functions like learning and memory.[9][10][11] Deficiencies in this pathway are implicated in Alzheimer's disease.[10] The diagram below illustrates a simplified cholinergic synapse and potential points of interaction for piperidine-based compounds.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) vesicle ACh packaged into vesicles ACh_synthesis->vesicle release ACh Release vesicle->release ACh_synapse Acetylcholine (ACh) release->ACh_synapse AChE Acetylcholinesterase (AChE) (Breaks down ACh) ACh_synapse->AChE degraded by nAChR Nicotinic ACh Receptor (nAChR) (Ligand-gated ion channel) ACh_synapse->nAChR binds to mAChR Muscarinic ACh Receptor (mAChR) (GPCR) ACh_synapse->mAChR binds to downstream Downstream Signaling (e.g., Ca2+ influx, IP3/DAG) nAChR->downstream mAChR->downstream piperidine Piperidine Derivatives (Potential Modulators) piperidine->nAChR can interact with piperidine->mAChR can interact with

Caption: Simplified cholinergic signaling pathway and potential interaction of piperidine derivatives.

Conclusion

The N-methylation of piperidone esters via the Eschweiler-Clarke reaction is a robust and reliable method for the synthesis of key intermediates in drug discovery and development. This protocol provides a detailed framework for performing this transformation, from the experimental setup to product characterization. The provided visualizations aim to enhance the understanding of the chemical process and its relevance in the context of cholinergic neurotransmission, a critical area of pharmaceutical research. Researchers are encouraged to adapt and optimize the presented protocol for their specific substrates and applications.

References

Experimental procedure for the reduction of the ketone in methyl 1-methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the diastereoselective reduction of the ketone in methyl 1-methyl-4-oxopiperidine-3-carboxylate to yield the corresponding alcohol, methyl 1-methyl-4-hydroxypiperidine-3-carboxylate. The resulting product contains two stereocenters, and the ratio of the cis and trans diastereomers is highly dependent on the choice of reducing agent and reaction conditions.

Introduction

The reduction of cyclic ketones, particularly those with adjacent stereocenters, is a critical transformation in the synthesis of complex molecules and pharmaceutical intermediates. The stereochemical outcome of this reduction can significantly impact the biological activity of the final compound. This application note focuses on methods to control the diastereoselectivity of the reduction of this compound, a versatile building block in medicinal chemistry. We present a comparison of common reducing agents and a detailed protocol for a highly stereoselective reduction.

Data Presentation: Diastereoselectivity of Reduction Methods

The choice of reducing agent plays a pivotal role in the stereochemical outcome of the reduction of substituted 4-piperidones. Sterically hindered hydride reagents tend to favor the formation of the cis alcohol, where the hydride attacks from the less hindered equatorial face, leading to an axial hydroxyl group. Conversely, less hindered reagents may show lower selectivity. The following table summarizes quantitative data on the diastereoselectivity of different reduction methods for analogous 4-oxopiperidine-3-carboxylate systems.

Reducing AgentSubstrate AnalogueSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)Reference
L-Selectride® N-Cbz-4-oxopiperidine-3-carboxylate derivativeTHF-78>98:2High[1]
Sodium Borohydride (NaBH₄) N-Cbz-4-oxopiperidine-3-carboxylate derivativeMethanol-4010:165[2]
Catalytic Hydrogenation Various substituted pyridinesVariousVariousGenerally favors cis productVariable[3]

Note: Data for L-Selectride and Sodium Borohydride are based on closely related N-protected 4-oxopiperidine-3-carboxylate derivatives and serve as a strong indicator of the expected selectivity for the target molecule. The cis isomer refers to the relative stereochemistry between the hydroxyl group at C4 and the carboxylate group at C3.

Experimental Protocols

A detailed methodology for the highly diastereoselective reduction using L-Selectride® is provided below. This protocol is designed to favor the formation of the cis-alcohol.

Protocol 1: Diastereoselective Reduction with L-Selectride®

Materials:

  • This compound

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen or argon, add this compound (1 equivalent). Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® (1.0 M solution in THF, 1.1 equivalents) dropwise to the stirred solution via syringe.[4] Ensure the internal temperature remains below -70 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of 2 M HCl at -78 °C until the pH is acidic.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography on silica gel. A gradient elution, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, can be used to separate the isomers. The cis isomer is typically the major product.

  • Characterization: The purified isomers should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and determine the diastereomeric ratio. The relative stereochemistry can be assigned based on the coupling constants of the protons at C3 and C4 in the ¹H NMR spectrum.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start Start setup Reaction Setup: - Dissolve ketone in anhydrous THF - Inert atmosphere (N2/Ar) start->setup cooling Cool to -78 °C (Dry Ice/Acetone Bath) setup->cooling addition Slow Addition of L-Selectride® in THF cooling->addition reaction Stir at -78 °C (1-3 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring quenching Quench with 2 M HCl at -78 °C reaction->quenching monitoring->reaction workup Aqueous Work-up: - Neutralize with NaHCO₃ - Extract with EtOAc - Wash with Brine quenching->workup drying Dry organic phase (MgSO₄/Na₂SO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purification: Column Chromatography concentration->purification characterization Characterization: NMR, MS purification->characterization end End characterization->end

Caption: Experimental workflow for the diastereoselective reduction of the ketone.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_agents Choice of Reducing Agent ketone This compound reducing_agent Reducing Agent ketone->reducing_agent Reduction l_selectride L-Selectride® (Bulky Hydride) nabh4 Sodium Borohydride (Less Hindered Hydride) cis_product cis-Methyl 1-methyl-4-hydroxypiperidine-3-carboxylate (Major Product) l_selectride->cis_product High Diastereoselectivity (>98:2) trans_product trans-Methyl 1-methyl-4-hydroxypiperidine-3-carboxylate (Minor Product) l_selectride->trans_product nabh4->cis_product Moderate Diastereoselectivity (~10:1) nabh4->trans_product

Caption: Influence of reducing agent on the diastereoselectivity of the reduction.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-1-methyl-4-oxopiperidin-3-carboxylat für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsbereich: Diese Anwendungsbeispiele bieten detaillierte Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung zur chemischen Modifikation von Methyl-1-methyl-4-oxopiperidin-3-carboxylat. Das Ziel ist die Erstellung von Substanzbibliotheken für Struktur-Wirkungs-Beziehungs (SAR)-Studien, um neue therapeutische Wirkstoffe zu identifizieren.

Einleitung

Methyl-1-methyl-4-oxopiperidin-3-carboxylat ist ein wertvolles Grundgerüst in der medizinischen Chemie. Seine Piperidinstruktur ist in zahlreichen pharmazeutischen Wirkstoffen zu finden. Die multifunktionelle Natur dieses Moleküls, insbesondere das Vorhandensein einer Ketogruppe und einer Esterfunktion, ermöglicht eine Vielzahl von chemischen Umwandlungen. Diese Modifikationen erlauben die systematische Untersuchung, wie sich Änderungen an verschiedenen Positionen des Moleküls auf die biologische Aktivität auswirken. Diese Anwendungsbeispiele beschreiben drei wichtige Derivatisierungsstrategien: reduktive Aminierung, Knoevenagel-Kondensation und Pyrazol-Synthese.

Derivatisierung durch Reduktive Aminierung

Die reduktive Aminierung der Ketogruppe in Position 4 ist eine effektive Methode zur Einführung einer Vielzahl von Amin-Substituenten. Dies führt zur Synthese von 4-Aminopiperidin-Derivaten, einer Klasse von Verbindungen mit einem breiten Spektrum an biologischen Aktivitäten, einschließlich antimykotischer und analgetischer Wirkungen.[1][2]

Protokoll: Allgemeine Vorschrift zur Reduktiven Aminierung

Dieses Protokoll beschreibt die Synthese einer Reihe von N-substituierten 4-Aminopiperidin-3-carboxylat-Derivaten.

Materialien:

  • Methyl-1-methyl-4-oxopiperidin-3-carboxylat

  • Primäres oder sekundäres Amin (z.B. Benzylamin, Dodecylamin)

  • Natriumtriacetoxyborhydrid (NaBH(OAc)₃)

  • Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rotationsverdampfer

  • Magnetrührer

  • Dünnschichtchromatographie (DC)-Ausrüstung

Vorgehensweise:

  • Lösen Sie Methyl-1-methyl-4-oxopiperidin-3-carboxylat (1,0 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) in trockenem DCM oder DCE.

  • Rühren Sie die Mischung bei Raumtemperatur für 1-2 Stunden.

  • Fügen Sie Natriumtriacetoxyborhydrid (1,5 Äquiv.) portionsweise hinzu.

  • Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion löschen Sie diese durch vorsichtige Zugabe von gesättigter NaHCO₃-Lösung.

  • Extrahieren Sie die wässrige Phase dreimal mit DCM.

  • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte 4-Aminopiperidin-Derivat zu erhalten.

Daten zur Struktur-Wirkungs-Beziehung (SAR)

Die folgende Tabelle zeigt die antimykotische Aktivität (Minimale Hemmkonzentration, MHK) einer Reihe von 4-Aminopiperidin-Derivaten, die aus N-substituierten 4-Piperidonen synthetisiert wurden.[1] Diese Daten dienen als Beispiel für eine SAR-Studie, die mit den hier beschriebenen Methoden durchgeführt werden kann.

VerbindungMHK gegen C. albicans (μg/mL)MHK gegen A. fumigatus (μg/mL)
1BenzylDodecyl48
2PhenethylDodecyl24
3BenzylHexyl1632
4BocDodecyl>64>64
5BenzylPyridin-3-ylmethyl3264

Tabelle 1: Antimykotische Aktivität von substituierten 4-Aminopiperidinen.

Workflow-Diagramm: Reduktive Aminierung

G Workflow: Reduktive Aminierung start Start: Edukte reagenzien Methyl-1-methyl-4-oxopiperidin-3-carboxylat + Amin + Lösungsmittel (DCM) start->reagenzien reaktion1 Imine-Bildung (1-2h bei RT) reagenzien->reaktion1 reduktion Zugabe von NaBH(OAc)₃ (Reduktionsmittel) reaktion1->reduktion reaktion2 Reduktion des Imins (Über Nacht bei RT) reduktion->reaktion2 aufarbeitung Aufarbeitung (Quenchen, Extraktion, Trocknung) reaktion2->aufarbeitung reinigung Reinigung (Säulenchromatographie) aufarbeitung->reinigung produkt Endprodukt: 4-Aminopiperidin-Derivat reinigung->produkt

Abbildung 1: Allgemeiner Arbeitsablauf für die reduktive Aminierung.

Derivatisierung durch Knoevenagel-Kondensation

Die Knoevenagel-Kondensation ermöglicht die Bildung einer C-C-Doppelbindung an Position 4 durch Reaktion der Ketogruppe mit aktiven Methylenverbindungen. Dies führt zu Alken-Derivaten, die als wichtige Zwischenprodukte für weitere Funktionalisierungen dienen oder selbst biologische Aktivität aufweisen können.

Protokoll: Piperidin-katalysierte Knoevenagel-Kondensation

Dieses Protokoll beschreibt die Synthese von 4-Alkyliden-piperidin-Derivaten.

Materialien:

  • Methyl-1-methyl-4-oxopiperidin-3-carboxylat

  • Aktive Methylenverbindung (z.B. Malononitril, Ethylcyanoacetat)

  • Piperidin (katalytische Menge)

  • Ethanol oder Toluol

  • Dean-Stark-Apparatur (bei Verwendung von Toluol)

  • Rotationsverdampfer

  • Magnetrührer

Vorgehensweise:

  • Geben Sie Methyl-1-methyl-4-oxopiperidin-3-carboxylat (1,0 Äquiv.) und die aktive Methylenverbindung (1,1 Äquiv.) in einen Rundkolben.

  • Fügen Sie Ethanol als Lösungsmittel und eine katalytische Menge Piperidin (0,1 Äquiv.) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss und rühren Sie für 2-6 Stunden. Alternativ kann Toluol als Lösungsmittel mit einer Dean-Stark-Apparatur verwendet werden, um das entstehende Wasser zu entfernen.

  • Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.

  • Entfernen Sie das Lösungsmittel im Vakuum.

  • Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat), waschen Sie ihn mit Wasser und Sole.

  • Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

  • Reinigen Sie das Rohprodukt durch Umkristallisation oder Säulenchromatographie.

Daten zur Struktur-Wirkungs-Beziehung (SAR)

Die biologische Aktivität von Knoevenagel-Kondensationsprodukten ist stark von den eingeführten Substituenten abhängig. Die folgende Tabelle zeigt beispielhaft die antibakterielle Aktivität von Piperidin-4-on-Derivaten, die durch Kondensationsreaktionen hergestellt wurden.[3]

VerbindungRZone der Hemmung gegen S. aureus (mm)Zone der Hemmung gegen E. coli (mm)
1Phenyl1210
24-Chlorphenyl1513
34-Nitrophenyl1816
44-Methoxyphenyl119

Tabelle 2: Antibakterielle Aktivität von Piperidin-4-on-Kondensationsprodukten.

Workflow-Diagramm: Knoevenagel-Kondensation

G Workflow: Knoevenagel-Kondensation start Start: Edukte reagenzien Methyl-1-methyl-4-oxopiperidin-3-carboxylat + Aktive Methylenverbindung + Piperidin (Kat.) + Lösungsmittel (Ethanol) start->reagenzien reaktion Kondensationsreaktion (2-6h unter Rückfluss) reagenzien->reaktion aufarbeitung Aufarbeitung (Lösungsmittel entfernen, Waschen) reaktion->aufarbeitung reinigung Reinigung (Umkristallisation oder Säulenchromatographie) aufarbeitung->reinigung produkt Endprodukt: 4-Alkyliden-Derivat reinigung->produkt

Abbildung 2: Allgemeiner Arbeitsablauf für die Knoevenagel-Kondensation.

Derivatisierung durch Pyrazol-Synthese

Die β-Ketoester-Funktionalität des Ausgangsmaterials eignet sich hervorragend für die Synthese von Pyrazolen durch Kondensation mit Hydrazinen. Pyrazole sind eine wichtige Klasse von Heterozyklen, die in vielen biologisch aktiven Verbindungen vorkommen.[4][5]

Protokoll: Synthese von Piperidinyl-Pyrazolen

Dieses Protokoll beschreibt die Synthese von 4-(Pyrazolyl)-piperidin-Derivaten.

Materialien:

  • Methyl-1-methyl-4-oxopiperidin-3-carboxylat

  • N,N-Dimethylformamid-dimethylacetal (DMF-DMA)

  • Substituiertes Hydrazin (z.B. Phenylhydrazin, Methylhydrazin)

  • Ethanol oder Essigsäure

  • Rotationsverdampfer

  • Magnetrührer

Vorgehensweise: Schritt 1: Bildung des Enamin-Diketons

  • Erhitzen Sie eine Mischung aus Methyl-1-methyl-4-oxopiperidin-3-carboxylat (1,0 Äquiv.) und DMF-DMA (1,5 Äquiv.) unter Rückfluss für 2-4 Stunden.

  • Entfernen Sie das überschüssige DMF-DMA und die Nebenprodukte im Vakuum, um das rohe Enamin-Diketon zu erhalten, das ohne weitere Reinigung im nächsten Schritt verwendet wird.

Schritt 2: Pyrazol-Ringschluss

  • Lösen Sie das rohe Enamin-Diketon in Ethanol oder Essigsäure.

  • Fügen Sie das substituierte Hydrazin (1,1 Äquiv.) hinzu.

  • Erhitzen Sie die Mischung für 4-8 Stunden unter Rückfluss.

  • Überwachen Sie die Reaktion mittels DC.

  • Nach Abschluss der Reaktion kühlen Sie die Mischung ab und entfernen Sie das Lösungsmittel im Vakuum.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation, um das gewünschte Piperidinyl-Pyrazol-Derivat zu erhalten.

Daten zur Struktur-Wirkungs-Beziehung (SAR)

Die Substitution am Pyrazolring und am Piperidinstickstoff hat einen signifikanten Einfluss auf die biologische Aktivität. Die folgende Tabelle zeigt die CCR5-antagonistische Aktivität von Piperidinyl-Pyrazol-Derivaten, die für die HIV-1-Therapie relevant ist.[5]

VerbindungR (am Pyrazol-N)IC₅₀ (nM)
1Phenyl15
24-Fluorphenyl10
34-Methoxyphenyl25
4Methyl50
5H5

Tabelle 3: CCR5-antagonistische Aktivität von Piperidinyl-Pyrazol-Derivaten.

Workflow-Diagramm: Pyrazol-Synthese

G Workflow: Pyrazol-Synthese cluster_0 Schritt 1 cluster_1 Schritt 2 start Start: Edukt reagenzien1 Methyl-1-methyl-4-oxopiperidin-3-carboxylat + DMF-DMA start->reagenzien1 reaktion1 Enamin-Bildung (2-4h unter Rückfluss) reagenzien1->reaktion1 zwischenprodukt Enamin-Diketon (Rohprodukt) reaktion1->zwischenprodukt reagenzien2 Enamin-Diketon + Substituiertes Hydrazin + Lösungsmittel (Ethanol) zwischenprodukt->reagenzien2 reaktion2 Pyrazol-Ringschluss (4-8h unter Rückfluss) reagenzien2->reaktion2 aufarbeitung Aufarbeitung und Reinigung reaktion2->aufarbeitung produkt Endprodukt: Piperidinyl-Pyrazol aufarbeitung->produkt

Abbildung 3: Allgemeiner Arbeitsablauf für die zweistufige Pyrazol-Synthese.

Zusammenfassung

Die hier vorgestellten Protokolle bieten eine Grundlage für die systematische Derivatisierung von Methyl-1-methyl-4-oxopiperidin-3-carboxylat. Durch die Anwendung dieser Methoden können Forscher vielfältige Substanzbibliotheken erstellen, um Struktur-Wirkungs-Beziehungen zu untersuchen und neue Leitstrukturen für die Arzneimittelentwicklung zu identifizieren. Die beispielhaften SAR-Daten verdeutlichen, wie Modifikationen an diesem vielseitigen Grundgerüst die biologische Aktivität beeinflussen können.

References

Application Note: HPLC Purification of Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and purification of such intermediates.

This application note details a proposed reverse-phase HPLC (RP-HPLC) method for the purification of this compound. The methodology addresses the potential challenges associated with the analysis of β-keto esters, such as keto-enol tautomerism, which can lead to poor peak shapes.[2]

Principle of the Method

The purification is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. The separation of the target compound from its impurities is achieved by optimizing the mobile phase composition. Due to the presence of a ketone and an ester group, the compound can be detected using a UV detector.

Experimental Protocols

This section provides a detailed protocol for the HPLC purification of this compound.

1. Materials and Reagents

  • Crude this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1%) or Phosphoric acid (0.1%) (HPLC grade)[3][4]

  • Methanol (for sample dissolution)

2. Instrumentation

  • Preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

3. Sample Preparation

  • Dissolve the crude sample of this compound in a suitable solvent, such as methanol or the initial mobile phase, to a concentration of approximately 10-20 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

4. Proposed HPLC Purification Method

A reversed-phase HPLC method is proposed for the purification.[3][4] The presence of an acidic modifier in the mobile phase, such as formic acid or phosphoric acid, helps to suppress the ionization of any acidic or basic functional groups and can improve peak shape, which can be affected by the keto-enol tautomerism of the β-keto ester.[2]

Data Presentation

The following tables summarize the proposed chromatographic conditions and expected outcomes.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 20 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 500 µL

Table 2: Example Purity and Recovery Data (Hypothetical)

SampleInitial Purity (%)Final Purity (%)Recovery (%)
Batch 194.2>99.585
Batch 295.1>99.588
Batch 393.8>99.586

5. Post-Purification Processing

  • Combine the fractions containing the pure product, as determined by analytical HPLC.

  • Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent to isolate the purified product.

  • Determine the final purity of the isolated compound using analytical HPLC.

Visualizations

Diagram 1: HPLC Purification Workflow

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification cluster_analysis Final Analysis dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect pool Pool Pure Fractions collect->pool evaporate Solvent Evaporation pool->evaporate isolate Isolate Pure Product evaporate->isolate purity Purity Check (Analytical HPLC) isolate->purity

Caption: Workflow for the HPLC purification of this compound.

Diagram 2: Logical Relationship of Method Parameters

Method_Parameters center Peak Resolution & Purity detection Detection (UV) center->detection Quantification column Stationary Phase (C18) column->center Selectivity mobile_phase Mobile Phase (ACN/H2O) mobile_phase->center Retention modifier Acidic Modifier (e.g., HCOOH) modifier->center Peak Shape flow_rate Flow Rate flow_rate->center Efficiency temperature Temperature temperature->center Tautomer Equilibrium

Caption: Interplay of key parameters in the HPLC purification method.

References

Application Note: ¹H and ¹³C NMR Characterization of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the characterization of methyl 1-methyl-4-oxopiperidine-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available, fully assigned experimental NMR data for this specific compound, this application note focuses on providing a detailed, generalized protocol for data acquisition and analysis. The methodologies described herein are based on established practices for the NMR analysis of small organic molecules.

Chemical Structure

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup h1_acq ¹H NMR Acquisition setup->h1_acq c13_acq ¹³C NMR Acquisition setup->c13_acq ft Fourier Transform & Phasing h1_acq->ft c13_acq->ft baseline Baseline Correction ft->baseline reference Referencing baseline->reference integrate Integration (¹H) reference->integrate assign Assign Signals integrate->assign structure Structure Confirmation assign->structure logical_relationships cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis cluster_structure Structural Information chem_shift_h Chemical Shift (δ) proton_env Proton Environments chem_shift_h->proton_env integration Integration proton_ratio Proton Ratios integration->proton_ratio multiplicity Multiplicity neighbor_protons Neighboring Protons multiplicity->neighbor_protons coupling Coupling Constant (J) coupling->neighbor_protons chem_shift_c Chemical Shift (δ) carbon_env Unique Carbons chem_shift_c->carbon_env functional_groups Functional Groups chem_shift_c->functional_groups num_signals Number of Signals num_signals->carbon_env structure_elucidation Structure Elucidation proton_env->structure_elucidation proton_ratio->structure_elucidation neighbor_protons->structure_elucidation carbon_env->structure_elucidation functional_groups->structure_elucidation

Application Notes and Protocols: Large-Scale Synthesis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of methyl 1-methyl-4-oxopiperidine-3-carboxylate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1] The synthesis is primarily based on the intramolecular Dieckmann condensation of a diester precursor.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Dieckmann Condensation: An intramolecular cyclization of a suitable N-substituted diester, such as dimethyl 3,3'-methyliminodipropionate, using a strong base to form the β-keto ester, this compound.

  • Hydrochloride Salt Formation: The resulting β-keto ester is then treated with hydrochloric acid to yield the stable hydrochloride salt.

// Nodes Diester [label="Dimethyl 3,3'-methyliminodipropionate", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., Sodium Methoxide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Keto_Ester [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; HCl [label="Hydrochloric Acid", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Product [label="this compound\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Diester -> Keto_Ester [label=" Dieckmann Condensation ", color="#34A853"]; Base -> Keto_Ester [headport="n", tailport="s", style=dashed, arrowhead=none, color="#5F6368"]; Keto_Ester -> Final_Product [label=" Salt Formation ", color="#EA4335"]; HCl -> Final_Product [headport="n", tailport="s", style=dashed, arrowhead=none, color="#5F6368"]; }

Caption: Overall synthetic pathway for this compound hydrochloride.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes. Note that yields can vary based on the scale and specific conditions of the reaction.

StepReactantReagentSolventTemperatureTimeTypical YieldPurity
Dieckmann Condensation Dimethyl 3,3'-methyliminodipropionateSodium MethoxideTolueneReflux4-8 h70-85%>95%
Hydrochloride Salt Formation This compoundHydrochloric Acid (in organic solvent)Ethanol0-25 °C1-2 h>95%>98%

Experimental Protocols

Step 1: Dieckmann Condensation to form this compound

This procedure is adapted from the general principles of the Dieckmann condensation.[2][3][4][5]

Materials:

  • Dimethyl 3,3'-methyliminodipropionate

  • Sodium methoxide

  • Toluene, anhydrous

  • Methanol

  • Aqueous Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

Procedure:

  • To a suitable reaction vessel, add anhydrous toluene.

  • Add sodium methoxide to the toluene with stirring under a nitrogen atmosphere.

  • Heat the suspension to reflux.

  • Slowly add a solution of dimethyl 3,3'-methyliminodipropionate in toluene to the refluxing suspension over 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 2-6 hours, monitoring the reaction by a suitable chromatographic method (e.g., TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of methanol, followed by 1 M aqueous hydrochloric acid until the mixture is acidic (pH ~5-6).

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound. The crude product can be purified by vacuum distillation if necessary.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Toluene_NaOMe [label="Add anhydrous Toluene and\nSodium Methoxide to reactor", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat_Reflux [label="Heat to Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Diester [label="Slowly add Dimethyl\n3,3'-methyliminodipropionate in Toluene", fillcolor="#F1F3F4", fontcolor="#202124"]; Reflux_Monitor [label="Reflux for 2-6 hours\n(Monitor reaction)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to Room Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="Quench with Methanol\nand 1M HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Separate [label="Separate Organic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with NaHCO3\nand Brine", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry_Concentrate [label="Dry (MgSO4) and\nConcentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Add_Toluene_NaOMe [color="#5F6368"]; Add_Toluene_NaOMe -> Heat_Reflux [color="#5F6368"]; Heat_Reflux -> Add_Diester [color="#5F6368"]; Add_Diester -> Reflux_Monitor [color="#5F6368"]; Reflux_Monitor -> Cool [color="#5F6368"]; Cool -> Quench [color="#5F6368"]; Quench -> Separate [color="#5F6368"]; Separate -> Wash [color="#5F6368"]; Wash -> Dry_Concentrate [color="#5F6368"]; Dry_Concentrate -> Product [color="#5F6368"]; }

Caption: Workflow for the Dieckmann Condensation step.

Step 2: Formation of this compound Hydrochloride

Materials:

  • This compound

  • Ethanol, anhydrous

  • Hydrochloric acid solution in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol)

  • Diethyl ether or other suitable anti-solvent

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve the crude or purified this compound from the previous step in anhydrous ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add the hydrochloric acid solution dropwise with stirring. A precipitate should form.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • If precipitation is incomplete, an anti-solvent such as diethyl ether can be added to facilitate further precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.

  • Dry the solid product under vacuum at a temperature not exceeding 40-50 °C to yield this compound hydrochloride as a crystalline solid.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Dissolve [label="Dissolve Keto-ester\nin anhydrous Ethanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to 0-5 °C", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_HCl [label="Slowly add HCl solution\n(in organic solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; Stir [label="Stir at 0-5 °C, then\nwarm to room temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Add anti-solvent (optional)", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Collect solid by Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash with cold anti-solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Dry [label="Dry under vacuum", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="this compound\nHydrochloride", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Dissolve [color="#5F6368"]; Dissolve -> Cool [color="#5F6368"]; Cool -> Add_HCl [color="#5F6368"]; Add_HCl -> Stir [color="#5F6368"]; Stir -> Precipitate [style=dashed, color="#5F6368"]; Precipitate -> Filter [color="#5F6368"]; Stir -> Filter [color="#5F6368"]; Filter -> Wash [color="#5F6368"]; Wash -> Dry [color="#5F6368"]; Dry -> Final_Product [color="#5F6368"]; }

Caption: Workflow for the Hydrochloride Salt Formation step.

Safety Considerations

  • Sodium methoxide is a strong base and is corrosive and flammable. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene is a flammable and volatile organic solvent. Use in a well-ventilated area, away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

  • The Dieckmann condensation is an exothermic reaction. Ensure adequate cooling and controlled addition of reagents, especially on a large scale.

  • All procedures should be carried out by trained personnel in a laboratory or manufacturing setting with appropriate safety measures in place.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 1-methyl-4-oxopiperidine-3-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Dieckmann condensation of dimethyl 3,3'-(methylazanediyl)dipropionate.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base used may not be strong enough to efficiently deprotonate the α-carbon of the diester. 2. Reaction Temperature Too Low: The activation energy for the cyclization may not be reached. 3. Presence of Water: Moisture in the reagents or solvent can quench the base and the enolate intermediate. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Base Selection: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Sodium methoxide (NaOMe) can also be used, but may be less effective. 2. Temperature Optimization: Gradually increase the reaction temperature. For NaH in toluene, reflux is often necessary. 3. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 4. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
Formation of Polymeric Byproducts 1. Intermolecular Condensation: At high concentrations, the enolate of one diester molecule can react with another, leading to polymers instead of the desired intramolecular cyclization.1. High-Dilution Conditions: Perform the reaction at a lower concentration of the starting diester. 2. Slow Addition: Add the diester solution slowly to the suspension of the base to maintain a low instantaneous concentration of the starting material.
Product Decomposition during Workup or Purification 1. Hydrolysis of the β-keto ester: The product is susceptible to hydrolysis, especially under acidic or basic conditions. Silica gel used in column chromatography can be slightly acidic and cause hydrolysis. 2. Decarboxylation: The β-keto ester can undergo decarboxylation to 1-methyl-4-piperidone, particularly if heated under acidic or basic conditions.1. Neutral Workup: Use a neutral or slightly acidic quench (e.g., saturated aqueous ammonium chloride solution). Avoid strong acids or bases during extraction. 2. Careful Purification: If column chromatography is necessary, consider using neutral alumina or deactivating the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine.[1] Distillation under reduced pressure is an alternative purification method if the product is thermally stable.
Incomplete Reaction (Starting Material Remains) 1. Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the starting material. 2. Poor Quality of Base: The base may have degraded due to improper storage.1. Stoichiometry: Use at least one equivalent of a strong base. For bases like NaH, a slight excess (e.g., 1.1-1.2 equivalents) is often used. 2. Fresh Reagents: Use a fresh, unopened container of the base or titrate to determine its activity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester.[2][3][4][5][6][7][8][9][10] In this case, the starting material is dimethyl 3,3'-(methylazanediyl)dipropionate.

Q2: Which base should I choose for the Dieckmann condensation?

A2: The choice of base is critical for the success of the reaction. Strong, non-nucleophilic bases are preferred to minimize side reactions. Here's a comparison of common bases:

Base Advantages Disadvantages
Sodium Hydride (NaH) - Strong base, drives the reaction to completion. - Insoluble, which can sometimes facilitate product isolation.- Highly flammable and reactive with water. - Requires careful handling.
Potassium tert-butoxide (KOtBu) - Very strong, sterically hindered base. - Soluble in many organic solvents.- Can be more expensive. - Hygroscopic.
Sodium Methoxide (NaOMe) - Less expensive and readily available.- Weaker than NaH and KOtBu, may lead to lower yields or require more forcing conditions. - Can lead to transesterification if the starting material is not a methyl ester.

Q3: What are the ideal solvent conditions?

A3: Anhydrous, non-protic solvents are essential to prevent quenching of the base and enolate. Toluene and tetrahydrofuran (THF) are commonly used.[3] Some studies suggest that polar aprotic solvents like DMSO can enhance the stability of the enolate and increase reaction rates.[11][12]

Q4: My final product seems to be contaminated with 1-methyl-4-piperidone. Why is this happening?

A4: The presence of 1-methyl-4-piperidone is likely due to the hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid.[13][14][15] This can occur if the reaction mixture is exposed to acidic or basic conditions, especially at elevated temperatures, during the workup or purification steps.

Q5: How can I confirm the identity and purity of my product?

A5: Standard analytical techniques can be used for characterization. Proton and Carbon-13 NMR spectroscopy will confirm the structure of the product. GC-MS can be used to assess purity and identify volatile impurities. Infrared (IR) spectroscopy should show characteristic peaks for the ketone and ester carbonyl groups.

Experimental Protocols

Protocol 1: Dieckmann Condensation using Sodium Hydride

This protocol is a representative procedure based on general methods for the Dieckmann condensation.

Materials:

  • Dimethyl 3,3'-(methylazanediyl)dipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous methanol (for quenching excess NaH, use with caution)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane (or ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) to a flask containing anhydrous toluene.

  • Slowly add a solution of dimethyl 3,3'-(methylazanediyl)dipropionate (1.0 equivalent) in anhydrous toluene to the sodium hydride suspension at room temperature over 1-2 hours.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of anhydrous methanol to destroy any excess sodium hydride, followed by the addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on neutral alumina or deactivated silica gel.

Visualizations

experimental_workflow start Start reagents Combine Dimethyl 3,3'-(methylazanediyl)dipropionate and NaH in anhydrous toluene start->reagents reaction Heat to reflux reagents->reaction monitoring Monitor reaction by TLC/GC-MS reaction->monitoring workup Quench with NH4Cl (aq) and perform extraction monitoring->workup Reaction complete purification Purify by vacuum distillation or column chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Product Yield cause1 Ineffective Base low_yield->cause1 cause2 Presence of Water low_yield->cause2 cause3 Intermolecular Polymerization low_yield->cause3 solution1 Use stronger base (NaH, KOtBu) cause1->solution1 solution2 Ensure anhydrous conditions cause2->solution2 solution3 Use high dilution / slow addition cause3->solution3

Caption: Troubleshooting logic for low yield in the Dieckmann condensation.

References

Technical Support Center: Synthesis of N-Methyl-4-piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of N-methyl-4-piperidone and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother and more efficient experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-methyl-4-piperidone?

A1: The primary synthetic routes for N-methyl-4-piperidone include the Dieckmann condensation of a diester, the Eschweiler-Clarke methylation of 4-piperidone, and multicomponent reactions like the Mannich reaction.[1] One specific method involves the reaction of diethyl 1,3-acetonedicarboxylate with formaldehyde and methylamine, followed by hydrolysis and decarboxylation.[2] Another approach utilizes the cyclization of 1,5-dichloro-3-pentanone with methylamine.

Q2: What are the typical impurities found in the synthesis of N-methyl-4-piperidone?

A2: Common impurities can include unreacted starting materials, over-methylated byproducts (e.g., N,N-dimethylated compounds in cases of primary amine precursors), and products from side reactions such as aldol condensation or dimerization.[3] The specific impurities will depend on the synthetic route employed. For instance, in the Eschweiler-Clarke reaction, N-formylpiperidone can be a potential byproduct.

Q3: How can I purify the final N-methyl-4-piperidone product?

A3: Purification of N-methyl-4-piperidone is typically achieved through chromatographic methods.[2] Distillation under reduced pressure is also a common technique for separating the product from less volatile impurities. Recrystallization of the hydrochloride salt can also be an effective purification method.[2] The choice of purification method will depend on the nature and quantity of the impurities present.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of N-methyl-4-piperidone derivatives.

Issue 1: Low Yield of N-methyl-4-piperidone in Dieckmann Condensation

Symptoms:

  • The final yield of the desired N-methyl-4-piperidone is significantly lower than expected.

  • A complex mixture of products is observed by TLC or GC-MS analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Dimerization of the starting diester Use a more sterically hindered base (e.g., potassium tert-butoxide) and aprotic solvents like THF.[4] Running the reaction at lower temperatures can also help minimize this side reaction.Dimerization is a common side reaction in Dieckmann condensations, especially when forming larger rings. Sterically hindered bases and aprotic solvents can favor the intramolecular cyclization over intermolecular dimerization.[4]
Retro-Dieckmann Reaction Ensure the reaction mixture is quenched with a mild acid after the reaction is complete to neutralize the base and stabilize the β-keto ester product.The β-keto ester product can be susceptible to cleavage by the alkoxide base, leading to the starting diester. This reverse reaction is minimized by quenching the reaction.
Incomplete Reaction Increase the reaction time or temperature. Ensure the base is of high quality and used in sufficient quantity (at least one equivalent).The Dieckmann condensation requires a strong base to deprotonate the α-carbon of the ester. Incomplete reaction can result from insufficient base or suboptimal reaction conditions.
Issue 2: Formation of Over-methylated Byproducts in Eschweiler-Clarke Reaction

Symptoms:

  • Presence of a significant amount of the N,N-dimethylated piperidinium salt as an impurity.

  • Difficulty in isolating the pure N-methyl-4-piperidone.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Excess of Methylating Agent Carefully control the stoichiometry of formaldehyde and formic acid. Use no more than a slight excess of the methylating agents.The Eschweiler-Clarke reaction can proceed to the tertiary amine and, in some cases, form quaternary ammonium salts if an excess of the methylating agent is used with a primary amine precursor.[5] For secondary amines like 4-piperidone, over-methylation to the quaternary salt is less likely but controlling stoichiometry is still good practice to avoid other side reactions.
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress closely using TLC or GC to stop the reaction once the desired product is formed.Higher temperatures can accelerate the rate of the second methylation step, leading to a higher proportion of the over-methylated product.
Prolonged Reaction Time Optimize the reaction time. Shorter reaction times may favor the formation of the mono-methylated product.Extended reaction times provide more opportunity for the second methylation to occur.
Issue 3: Aldol Condensation Side Products

Symptoms:

  • Formation of higher molecular weight byproducts, often appearing as colored impurities.

  • Reduced yield of the desired N-methyl-4-piperidone.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Explanation
Presence of a Strong Base When using a strong base, add the base slowly and at a low temperature to the reaction mixture.4-piperidone has enolizable protons and can undergo self-condensation or condensation with other carbonyl compounds (like formaldehyde) in the presence of a strong base, leading to aldol addition or condensation products.[6]
High Concentration of Reactants Run the reaction at a lower concentration to disfavor intermolecular reactions.Higher concentrations can increase the rate of bimolecular aldol reactions.
Inappropriate Reaction Conditions for Mannich Reaction Use glacial acetic acid as a solvent to facilitate the reaction and improve the isolation of the pure product.[7]In the Mannich reaction for the synthesis of 4-piperidones, using aqueous or alcoholic solutions can lead to poor yields and difficulty in product isolation. Acetic acid has been shown to be a more effective solvent.[7]

Quantitative Data on Side Reactions

While specific quantitative data for every side reaction in N-methyl-4-piperidone synthesis is not always readily available in the literature, the following table provides an overview of expected trends based on analogous reactions.

Reaction Type Side Reaction Condition Favoring Side Reaction Expected Impact on Yield
Dieckmann CondensationDimerizationHigh concentration, less hindered baseCan significantly reduce the yield of the desired cyclic product, especially for rings larger than 7 members.[4]
Eschweiler-ClarkeOver-methylationExcess methylating agent, high temperature, prolonged reaction timeYield of the desired mono-methylated product decreases as the di-methylated byproduct increases.
Aldol CondensationSelf-condensationStrong base, high concentrationCan lead to a complex mixture of products and a significant reduction in the yield of the desired piperidone.

Experimental Protocols

Synthesis of N-methyl-4-piperidone via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and starting materials.

Materials:

  • 4-Piperidone hydrochloride

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88%)

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-piperidone hydrochloride in water.

  • Add formic acid to the solution, followed by the slow addition of formaldehyde solution.

  • Heat the reaction mixture to reflux (approximately 100-110°C) for several hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to a pH > 12.

  • Extract the aqueous layer with dichloromethane multiple times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-4-piperidone.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

General Workflow for Troubleshooting Synthesis

Caption: A logical workflow for troubleshooting common issues in chemical synthesis.

Eschweiler-Clarke Reaction Pathway and Side Reaction

EschweilerClarke cluster_main Main Reaction Pathway cluster_side Side Reaction A 4-Piperidone B Iminium Ion Intermediate A->B + HCHO D N-Formyl-4-piperidone (Byproduct) A->D + HCOOH (formylation) C N-Methyl-4-piperidone (Desired Product) B->C + HCOOH - CO2

Caption: The main pathway of the Eschweiler-Clarke reaction and a potential formylation side reaction.

References

Troubleshooting low yield in the Dieckmann cyclization of piperidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the Dieckmann cyclization of piperidine precursors. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Dieckmann cyclization and why is it used for piperidine synthesis?

The Dieckmann cyclization, or Dieckmann condensation, is a base-catalyzed intramolecular reaction of a diester to form a cyclic β-keto ester.[1][2] It is a powerful method for forming five- and six-membered rings, making it well-suited for the synthesis of the piperidine core, which is a six-membered heterocycle.[3][4] The resulting cyclic β-keto ester can be further modified, for example, by hydrolysis and decarboxylation to yield a substituted cyclic ketone, providing a versatile route to various piperidine derivatives.[1][4]

Q2: I am getting a very low yield or no product at all. What are the most common reasons?

Low to no product formation in a Dieckmann cyclization typically points to one of several critical factors:

  • Improper Base Selection: The base may not be strong enough to deprotonate the α-carbon of the ester, or it may be participating in side reactions.

  • Presence of Water: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the ester starting material.

  • Reaction Temperature: The temperature may be too low to overcome the activation energy of the reaction.

  • Intermolecular Competition: At high concentrations, an intermolecular Claisen condensation between two different diester molecules can outcompete the desired intramolecular cyclization, leading to polymers and other side products.[5]

  • Unfavorable Equilibrium: The final deprotonation of the resulting β-keto ester is the thermodynamic driving force of the reaction. If the product cannot be deprotonated by the base, the equilibrium can shift back toward the starting materials.[1]

Q3: How do I choose the correct base and solvent for my piperidine precursor?

The choice of base and solvent is critical for a successful reaction.

  • Base Selection:

    • Alkoxides (e.g., Sodium Ethoxide, Potassium tert-Butoxide): A common choice is to use a sodium alkoxide where the alkyl group matches the ester's alkyl group to prevent transesterification. For example, use sodium ethoxide with ethyl esters.[6]

    • Non-Nucleophilic Strong Bases (e.g., Sodium Hydride (NaH), LHMDS): For more complex substrates, sterically hindered and non-nucleophilic bases are often preferred to minimize side reactions. NaH is a common and effective choice for forming piperazine-2,5-diones.[7][8][9]

    • Equivalents: At least one full equivalent of base is required because the final, acidic β-keto ester product will be deprotonated, consuming the base.[1] Using excess base (e.g., 2-4 equivalents) can sometimes improve yields, especially if the starting materials or solvent are not perfectly anhydrous.[5]

  • Solvent Selection:

    • Anhydrous Conditions: The solvent must be strictly anhydrous.

    • Aprotic Solvents: Aprotic solvents like tetrahydrofuran (THF), toluene, or benzene are generally preferred as they do not interfere with the basic reaction mechanism.[5][6][7]

    • Compatibility: The solvent should be chosen based on the solubility of the starting material and the reaction temperature. Toluene or xylene are suitable for reactions requiring higher temperatures (reflux).[5]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Ineffective Base Switch to a stronger, non-nucleophilic base like NaH or KHMDS. Ensure you are using at least one full equivalent of active base. For NaH dispersed in mineral oil, ensure the mass is adjusted for the purity.[5]
Presence of Moisture Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Reaction Temperature Gradually increase the temperature. If using NaH in THF, gentle reflux may be necessary. Monitor the reaction by TLC or LC-MS for product formation.
Reversible Reaction Ensure your target β-keto ester has an acidic proton between the two carbonyl groups. This final deprotonation drives the reaction forward.[1] If not, the reaction is likely reversible and will not yield a stable product.
Issue 2: Formation of Multiple Products or Polymeric Material
Potential Cause Recommended Solution
Intermolecular Condensation The primary cause of polymer formation is intermolecular reaction. To favor the desired intramolecular cyclization, use high-dilution conditions. This can be achieved by slowly adding the diester substrate to the base solution via a syringe pump over several hours.[5]
Transesterification If using an alkoxide base (e.g., sodium methoxide), ensure it matches the ester group of your substrate (e.g., methyl esters). Using a non-matching alkoxide can lead to a mixture of ester products.
Regioselectivity Issues For unsymmetrical piperidine diesters, enolate formation can occur at two different α-carbons, leading to a mixture of regioisomers.[10][11] Using a sterically hindered base may improve selectivity for the less hindered α-proton. Lowering the reaction temperature may also enhance selectivity.
Issue 3: Difficult Product Isolation & Oily/Gummy Crude Product
Potential Cause Recommended Solution
Incomplete Quench The reaction is typically quenched with a proton source like acetic acid or aqueous acid to neutralize the enolate product.[5] An incomplete quench can lead to a mixture of the salt and the neutral product, which can be difficult to handle. Ensure sufficient acid is added to bring the pH to neutral or slightly acidic.
Formation of Salts After quenching, salts (e.g., sodium acetate) will be present. Perform an aqueous workup to remove these salts. The resulting crude product may still be an oil.[5]
Impure Product The "oily" nature of the crude product often indicates the presence of impurities or side products.[5] Purification via column chromatography is typically required to isolate the desired β-keto ester. Crystallization may be possible after purification.

Experimental Protocols

General Protocol for Dieckmann Cyclization of an N-Substituted Piperidine Diester

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Preparation:

  • Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.

  • Prepare a solution of the N-substituted piperidine diester in a suitable anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (Nitrogen or Argon).

  • If using sodium hydride (NaH), weigh the required amount of the dispersion (typically 60% in mineral oil) in a glovebox or under a positive pressure of inert gas. Wash the NaH with anhydrous hexane or pentane to remove the mineral oil, decant the solvent, and dry the NaH powder under vacuum.

2. Reaction Setup:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the prepared NaH.

  • Add anhydrous solvent to the flask to create a slurry of the base.

  • Begin vigorous stirring. If desired, the reaction can be cooled in an ice bath.

3. Cyclization:

  • Slowly add the solution of the piperidine diester to the stirred suspension of the base using a syringe pump over a period of 2-4 hours. This high-dilution technique favors the intramolecular cyclization.

  • Once the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux. Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

4. Workup and Isolation:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid or a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize the excess base and protonate the product enolate. Be aware of hydrogen gas evolution if quenching excess NaH.

  • Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers. Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude β-keto ester using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep1 Dry Glassware & Reagents prep2 Prepare Diester Solution (Anhydrous Solvent) prep1->prep2 prep3 Prepare Base (e.g., wash NaH) prep2->prep3 react1 Charge Reactor with Base & Anhydrous Solvent prep3->react1 react2 Slowly Add Diester Solution (Syringe Pump) react1->react2 react3 Stir/Heat & Monitor (TLC / LC-MS) react2->react3 work1 Cool to 0°C & Quench react3->work1 work2 Aqueous Workup (Extraction) work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify (Column Chromatography) work3->work4

Caption: General experimental workflow for the Dieckmann cyclization.

troubleshooting_yield cluster_check1 Initial Checks cluster_solutions Potential Solutions start Low Yield Observed check_sm Is Starting Material Consumed? start->check_sm check_conditions Were Anhydrous Conditions Maintained? start->check_conditions sol_dilute Use High Dilution (Syringe Pump Addition) start->sol_dilute Polymer observed sol_base Use Stronger/More Base (e.g., NaH, KHMDS) check_sm->sol_base No sol_temp Increase Temperature check_sm->sol_temp Yes, but slow sol_reagents Ensure Dry Solvents/Reagents check_conditions->sol_reagents No

Caption: Troubleshooting decision tree for low yield issues.

competing_reactions cluster_intra Intramolecular (Desired) cluster_inter Intermolecular (Side Reaction) diester Piperidine Diester Precursor intra_product Cyclic β-Keto Ester diester->intra_product High Dilution inter_product Dimer / Polymer diester->inter_product High Concentration

Caption: Competing intramolecular vs. intermolecular reaction pathways.

References

Technical Support Center: Optimization of N-Methylation of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-methylation of piperidones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this common synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the N-methylation of piperidones, offering potential causes and solutions to optimize your reaction conditions.

Issue Potential Cause Suggested Solution
1. Low or No Product Yield Incomplete reaction due to inactive starting material.Verify the purity and integrity of the piperidone starting material. Piperidone hydrochlorides may require neutralization before reaction.
Insufficient reactivity of the methylating agent.For methyl halides, reactivity follows the trend I > Br > Cl. Consider switching to methyl iodide for better results.[1]
Suboptimal reaction temperature.Gradually increase the reaction temperature. Some methods, like the Eschweiler-Clarke reaction, are typically performed at elevated temperatures (80-100 °C).[2][3]
Inappropriate solvent.The choice of solvent can significantly impact reaction rates. For reactions with methyl halides, polar aprotic solvents like acetonitrile or DMF are often effective.[1][4]
2. Formation of Quaternary Ammonium Salt Use of excess methylating agent.Use a stoichiometric amount or a slight excess (1.1 equivalents) of the methylating agent.[5] For reactions prone to over-methylation, using the piperidone as the limiting reagent can be beneficial.
High reactivity of the tertiary amine product.The N-methylated piperidone product is often more nucleophilic than the starting secondary amine.[5] Consider a slower addition of the methylating agent using a syringe pump to maintain a low concentration.[1]
Reaction conditions favoring over-methylation.The Eschweiler-Clarke reaction is an excellent alternative as its mechanism inherently prevents the formation of quaternary ammonium salts.[2]
3. Difficult Product Isolation/Purification Presence of water-soluble byproducts (e.g., quaternary salts).During aqueous workup, quaternary salts will remain in the aqueous layer.[5] Multiple extractions with an organic solvent can help isolate the desired product. Acid-base extraction can also be employed to separate the tertiary amine product from non-basic impurities.
Unreacted starting material.If the starting piperidone is not fully consumed, it can complicate purification. Monitor the reaction by TLC or GC/MS to ensure completion.
Complex reaction mixture.Consider alternative purification techniques such as column chromatography to separate the desired product from closely related impurities.
4. Reaction is Sluggish or Stalls Formation of hydrohalic acid (HX) in reactions with methyl halides.The acid produced can protonate the starting piperidone, rendering it non-nucleophilic. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid.[1][6]
Poor solubility of reagents.Ensure all reagents are soluble in the chosen solvent at the reaction temperature. Sonication can sometimes help to initiate a sluggish reaction.
Steric hindrance.If the piperidone substrate is sterically hindered, higher temperatures and longer reaction times may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of piperidones?

A1: The three most prevalent methods are:

  • Eschweiler-Clarke Reaction: This method uses formaldehyde and formic acid and is advantageous as it does not produce quaternary ammonium salts.[2][3]

  • Alkylation with Methyl Halides: Typically, methyl iodide is used in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile.[4]

  • Alkylation with Dimethyl Sulfate: This is a highly reactive and cost-effective methylating agent, but it is also toxic and requires careful handling.[1][4]

Q2: How can I prevent the formation of the quaternary ammonium salt?

A2: To minimize over-methylation:

  • Use the Eschweiler-Clarke reaction, as its mechanism prevents quaternization.[2]

  • In reactions with methyl halides or dimethyl sulfate, carefully control the stoichiometry, using no more than a slight excess of the methylating agent.[5]

  • Slowly add the methylating agent to the reaction mixture.[1]

  • Using an excess of the piperidone starting material can also help.

Q3: My piperidone starting material is a hydrochloride salt. Do I need to neutralize it first?

A3: Yes, it is highly recommended to neutralize the hydrochloride salt to the free base before proceeding with the N-methylation reaction. This can be done by treating an aqueous solution of the salt with a base like sodium hydroxide or potassium carbonate and extracting the free piperidone with an organic solvent.

Q4: What is a typical workup procedure for an N-methylation reaction?

A4: A general workup involves:

  • Quenching the reaction (e.g., with water or a dilute acid).

  • Making the aqueous layer basic (if acidic) to ensure the product is in its free base form.

  • Extracting the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Washing the combined organic layers with brine.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Concentrating the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product, typically by column chromatography or distillation.

Q5: Are there any safety concerns with the reagents used for N-methylation?

A5: Yes, several reagents require special handling:

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[7]

  • Methyl iodide is toxic and volatile. It should also be handled in a fume hood.[8]

  • Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Data Presentation

Table 1: Comparison of Common N-Methylation Methods for Piperidones

Method Methylating Agent Typical Base Typical Solvent Temperature Advantages Disadvantages Yield Range
Eschweiler-ClarkeFormaldehyde/Formic AcidNone (Formic acid is the reductant)Water or neat80-100 °CNo quaternary salt formation, high yields.[2][3]Requires elevated temperatures, potential for side reactions with sensitive functional groups.>80%[3]
Methyl Halide AlkylationMethyl IodideK₂CO₃, DIPEAAcetonitrile, DMFRoom Temp. to RefluxMilder conditions, readily available reagents.[4]Risk of quaternary salt formation, acid byproduct needs neutralization.[5]60-95%
Dimethyl Sulfate AlkylationDimethyl SulfateK₂CO₃, NaHCO₃Acetone, WaterRoom Temp. to RefluxHighly reactive, cost-effective.[1]Highly toxic, risk of over-methylation.[7][9]60-90%[7]

Experimental Protocols

Protocol 1: N-Methylation of 4-Piperidone via Eschweiler-Clarke Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 4-Piperidone

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add the 4-piperidone (1.0 eq).

  • Add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).[10]

  • Heat the reaction mixture to 80-100 °C for 2-18 hours, monitoring the progress by TLC or GC-MS.[2][10]

  • After completion, cool the reaction to room temperature.

  • Carefully basify the mixture to pH > 11 with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-4-piperidone.

  • Purify by distillation or column chromatography if necessary.

Protocol 2: N-Methylation of Piperidones using Methyl Iodide and Potassium Carbonate

Materials:

  • Piperidone derivative

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Anhydrous acetonitrile

  • Diethyl ether (for workup)

  • Saturated aqueous sodium bicarbonate (for workup)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the piperidone derivative (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5-2.0 eq).

  • Slowly add methyl iodide (1.1-1.2 eq) to the stirred suspension at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C for 5-24 hours, monitoring by TLC or GC-MS.[4]

  • Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start with Piperidone Derivative reagents Select Methylation Method (Eschweiler-Clarke, MeI, or Me2SO4) start->reagents setup Reaction Setup (Solvent, Base, Temperature) reagents->setup reaction N-Methylation Reaction setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Aqueous Workup (Quench, Extract, Dry) monitoring->workup purification Purification (Chromatography/Distillation) workup->purification product Isolated N-Methylpiperidone purification->product

Caption: General experimental workflow for the N-methylation of piperidones.

troubleshooting_flowchart start Low Yield of N-Methylpiperidone? check_quaternary Quaternary Salt Formation? start->check_quaternary Yes check_completion Incomplete Reaction? start->check_completion No solution_eschweiler Solution: Use Eschweiler-Clarke Reaction check_quaternary->solution_eschweiler Yes solution_stoichiometry Solution: Adjust Stoichiometry/ Slow Addition of Me-X check_quaternary->solution_stoichiometry Yes check_workup Issues with Workup? check_completion->check_workup No solution_temp_time Solution: Increase Temperature/ Reaction Time check_completion->solution_temp_time Yes solution_reagents Solution: Check Reagent Purity/ Add Base (for Me-X) check_completion->solution_reagents Yes solution_extraction Solution: Optimize Extraction pH/ Solvent check_workup->solution_extraction Yes

References

Technical Support Center: Purification of Polar Piperidone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the purification of polar piperidone compounds. The inherent basicity of the piperidone nitrogen and the presence of polar functional groups often lead to difficulties in achieving high purity. This guide provides practical troubleshooting advice and detailed protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar piperidone compounds?

A1: The primary challenges in purifying polar piperidone compounds stem from their chemical nature. The basic piperidine nitrogen can interact strongly with acidic stationary phases like silica gel, leading to issues such as poor peak shape (tailing), irreversible adsorption, and low recovery during chromatographic purification.[1] Additionally, their high polarity can result in poor retention in standard reverse-phase chromatography and difficulties in finding suitable crystallization solvents.[2][3]

Q2: My piperidone compound is showing significant peak tailing on a silica gel column. What can I do to improve the peak shape?

A2: Peak tailing is a common issue when purifying basic compounds like piperidones on acidic silica gel.[1] This is due to strong interactions between the basic nitrogen of the piperidone and the acidic silanol groups on the silica surface.[1] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of a base like triethylamine (TEA) (typically 0.1-1% v/v) or a solution of ammonia in methanol can help to saturate the acidic sites on the silica, reducing the unwanted interactions with your compound.[1]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or an amine-deactivated silica gel.[1]

Q3: I'm experiencing low recovery of my polar piperidone compound after flash chromatography. What are the likely causes and solutions?

A3: Low recovery is often a consequence of irreversible binding of the highly polar and basic piperidone to the acidic silica gel stationary phase.[1] To address this, employ the same strategies used to combat peak tailing, such as adding a basic modifier to your eluent or switching to a more inert stationary phase like amine-deactivated silica or alumina.[1] Alternatively, reverse-phase chromatography can be a good option if your compound has sufficient non-polar character.[1]

Q4: My polar piperidone compound does not retain on a C18 reverse-phase column. What other chromatographic techniques can I try?

A4: For highly polar compounds that are poorly retained in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[4][5] HILIC utilizes a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of water.[6] This allows for the retention and separation of very polar compounds.[4] Ion-exchange chromatography (IEC) is another powerful technique for ionizable compounds like piperidones, separating molecules based on their net charge.[7][8]

Q5: Can I use recrystallization to purify my polar piperidone compound?

A5: Recrystallization can be a very effective and scalable method for purifying solid polar piperidone derivatives, especially for their salt forms (e.g., hydrochlorides).[9][10] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures. For highly polar compounds, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good starting points.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Recovery in Normal-Phase Chromatography
  • Symptom: Broad, tailing peaks and lower than expected yield after purification on a silica gel column.

  • Root Cause: Strong interaction between the basic piperidone nitrogen and acidic silanol groups on the silica surface.[1]

  • Troubleshooting Workflow:

Start Poor Peak Shape/ Low Recovery Add_Modifier Add Basic Modifier (e.g., 0.1-1% TEA) Start->Add_Modifier Check_Shape Improved Peak Shape? Add_Modifier->Check_Shape Change_Stationary_Phase Change Stationary Phase (Alumina, Amine-Silica) Check_Shape->Change_Stationary_Phase No Success Successful Purification Check_Shape->Success Yes Consider_Alternative Consider Alternative Chromatography (HILIC, IEC) Change_Stationary_Phase->Consider_Alternative Consider_Alternative->Success

Caption: Troubleshooting workflow for poor peak shape in normal-phase chromatography.

Issue 2: Compound is "Stuck" at the Baseline or Elutes with the Solvent Front
  • Symptom: The compound either does not move from the origin on a TLC plate or elutes immediately from the column.

  • Root Cause: Mismatch between the polarity of the compound, the stationary phase, and the mobile phase.

  • Decision Tree for Method Selection:

Start Compound Polarity Issue Stuck_Baseline Stuck at Baseline (Normal Phase) Start->Stuck_Baseline Elutes_Front Elutes with Front (Reverse Phase) Start->Elutes_Front Increase_Polarity Increase Mobile Phase Polarity Stuck_Baseline->Increase_Polarity Yes Use_IEC Use Ion-Exchange Chromatography Stuck_Baseline->Use_IEC Ionic Compound Decrease_Polarity Decrease Mobile Phase Polarity Elutes_Front->Decrease_Polarity Yes Use_HILIC Use HILIC Increase_Polarity->Use_HILIC Still Stuck Use_NP Use Normal-Phase Chromatography Decrease_Polarity->Use_NP Still in Front

Caption: Decision tree for selecting a purification method based on compound behavior.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Piperidone Purification

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography (NPC) Silica Gel, AluminaNon-polar organic solvents (e.g., Hexane/Ethyl Acetate)Good for less polar compounds, well-established.Peak tailing, low recovery for basic piperidones.[1]
Reverse-Phase Chromatography (RPC) C18, C8Polar solvents (e.g., Water/Acetonitrile, Water/Methanol)Excellent for non-polar to moderately polar compounds.[11]Poor retention of highly polar piperidones.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC) Silica, Amide, DiolHigh organic content with a small amount of aqueous bufferExcellent retention for very polar and water-soluble compounds.[4][6]Requires careful column equilibration.[13]
Ion-Exchange Chromatography (IEC) Cation or Anion Exchange ResinsAqueous buffers with a salt gradientHighly selective for charged molecules, high capacity.[14][15]Limited to ionizable compounds, can be complex to develop.[16]

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Piperidone using a Basic Modifier

This protocol is a general guideline for the purification of a polar piperidone compound using normal-phase flash chromatography with a basic additive to improve peak shape and recovery.

  • Stationary Phase: High-purity silica gel (230-400 mesh).

  • Mobile Phase Selection:

    • Develop a solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • To this solvent system, add 0.5-1% (v/v) of triethylamine (TEA).

    • Aim for an Rf value of 0.2-0.3 for your target compound.

  • Column Packing:

    • Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude piperidone compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[17]

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase.

    • If necessary, a solvent gradient can be employed by gradually increasing the proportion of the more polar solvent.

    • Collect fractions and monitor by TLC to identify those containing the purified product.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Polar Piperidone Hydrochloride Salt

This protocol describes a general procedure for purifying a polar piperidone compound via recrystallization of its hydrochloride salt.

  • Solvent Selection:

    • In small test tubes, test the solubility of the crude piperidone HCl salt in various polar solvents (e.g., ethanol, methanol, isopropanol, water, or mixtures).

    • The ideal solvent will dissolve the compound when hot but not at room temperature or colder.[18]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[19]

  • Decolorization (if necessary):

    • If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.[18]

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[18]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. To promote slow cooling, you can cover the flask.[19]

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[18]

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[18]

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 3: HILIC Purification of a Highly Polar Piperidone Derivative

This protocol provides a general method for the purification of a highly polar piperidone derivative that is not well-retained by reverse-phase chromatography.

  • Stationary Phase: A HILIC column (e.g., silica, amide, or diol-based).

  • Mobile Phase:

    • Mobile Phase A: Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted).

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% B, 5% A) for at least 10-15 column volumes.[13]

    • Dissolve the sample in the initial mobile phase or a solvent mixture with a high organic content. Filter the sample through a 0.22 µm filter.

    • Inject the sample.

    • Run a gradient elution by gradually increasing the percentage of Mobile Phase A to elute the compound.[13]

    • Monitor the elution using a UV detector at an appropriate wavelength.

  • Fraction Collection and Processing:

    • Collect fractions corresponding to the product peak.

    • Confirm the purity of the collected fractions.

    • Pool the pure fractions and remove the solvents, often by lyophilization if the mobile phase is volatile.

Start Crude Polar Piperidone TLC_Test TLC Analysis Start->TLC_Test Method_Selection Select Purification Method TLC_Test->Method_Selection NPC Normal-Phase Chromatography Method_Selection->NPC Rf 0.2-0.3 (Non-polar eluent) RPC Reverse-Phase Chromatography Method_Selection->RPC Moderate Polarity HILIC HILIC Method_Selection->HILIC Very Polar Recrystallization Recrystallization Method_Selection->Recrystallization Solid Analysis Purity Analysis (e.g., HPLC, NMR) NPC->Analysis RPC->Analysis HILIC->Analysis Recrystallization->Analysis Pure_Product Pure Product Analysis->Pure_Product

References

Navigating the Labyrinth of β-Keto Ester Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in the fast-paced world of drug development, the stability of intermediates is paramount. The decomposition of β-keto esters during experimental workup is a frequent and frustrating challenge, leading to diminished yields and impure products. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions, to empower you with the knowledge to safeguard these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for β-keto ester decomposition during workup?

A1: β-Keto esters are susceptible to two main degradation pathways. The first is decarboxylation , which is the loss of the ester group as carbon dioxide and is typically promoted by acidic conditions and/or heat. The second is a retro-Claisen condensation (cleavage) , where the molecule is cleaved into two smaller ester fragments, a reaction favored by basic conditions.

Q2: My reaction is complete, but I'm seeing significant loss of my β-keto ester after aqueous workup. What's the likely cause?

A2: This is a common issue often stemming from the pH of your aqueous wash. If you are using a strong acid to neutralize a basic reaction mixture, you may be inadvertently creating the ideal conditions for decarboxylation. Conversely, a workup that remains too basic can lead to cleavage of your product. Maintaining a pH in the neutral to slightly alkaline range is crucial for stability.

Q3: I've noticed the formation of byproducts that are simpler esters. What is happening?

A3: The presence of smaller, simpler ester byproducts is a tell-tale sign of a retro-Claisen condensation. This indicates that your workup conditions are too basic. The hydroxide or other strong base present is attacking the keto-carbonyl group, leading to the cleavage of the carbon-carbon bond between the alpha and beta carbons.

Q4: Can I heat my reaction mixture during workup to remove volatile impurities?

A4: It is strongly advised to avoid heating β-keto esters, especially in the presence of acidic or basic aqueous solutions. Even mild heating can significantly accelerate the rate of decarboxylation, leading to substantial product loss. If evaporation is necessary, it should be performed at reduced pressure and low temperature.

Q5: How can I effectively remove an acid catalyst from my reaction mixture without decomposing my β-keto ester?

A5: Instead of using strong bases like sodium hydroxide, opt for milder bases for neutralization. A careful wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base is recommended. It is crucial to perform the wash at low temperatures (e.g., in an ice bath) and to work quickly to minimize contact time.

Troubleshooting Guide

This guide addresses common problems encountered during the workup of β-keto esters and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of β-keto ester after purification - Decomposition via decarboxylation (acidic/thermal).- Decomposition via retro-Claisen cleavage (basic).- Emulsion formation during extraction leading to product loss.- Maintain workup pH between 7 and 8.- Use mild neutralizing agents (e.g., saturated NaHCO₃, saturated NH₄Cl).- Perform all workup steps at low temperature (0-5 °C).- To break emulsions, add brine (saturated NaCl solution) or a small amount of a different organic solvent.
Presence of a ketone byproduct (decarboxylated product) - Workup was performed under acidic conditions.- The reaction mixture was heated during workup.- Neutralize with a weak base (e.g., saturated NaHCO₃) instead of a strong acid.- Avoid any heating steps during the workup and purification process.
Presence of smaller ester byproducts - Workup was performed under basic conditions.- Neutralize any excess base with a mild acid (e.g., dilute HCl, saturated NH₄Cl) at low temperature.- Ensure the pH of the aqueous layer does not exceed 8.
Difficulty in separating organic and aqueous layers (emulsion) - Presence of polar solvents or basic conditions.- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.- If the reaction solvent is water-miscible (e.g., THF, acetone), remove it under reduced pressure before the aqueous workup.
Broad or multiple peaks for the product in HPLC/GC analysis - Keto-enol tautomerism on the chromatography timescale.- On-column decomposition.- For HPLC, try adjusting the mobile phase pH to be slightly acidic to promote rapid interconversion between tautomers, resulting in a single sharp peak. Increasing the column temperature can also help.[1]- For GC, ensure the injection port temperature is not excessively high.

Experimental Protocol: Mild Aqueous Workup for β-Keto Esters

This protocol provides a general procedure for the aqueous workup of a reaction mixture containing a β-keto ester, designed to minimize decomposition.

Materials:

  • Reaction mixture containing the β-keto ester

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, pre-chilled to 0-5 °C

  • Brine (saturated aqueous NaCl solution), pre-chilled to 0-5 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether), pre-chilled

  • Separatory funnel

  • Ice bath

Procedure:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains a reactive reagent, quench it appropriately at low temperature before proceeding.

  • Dilution: Dilute the cooled reaction mixture with a suitable, pre-chilled extraction solvent.

  • Neutralization:

    • If the reaction was conducted under basic conditions: Transfer the diluted mixture to a separatory funnel. Add pre-chilled, saturated aqueous NH₄Cl solution to neutralize the excess base. Gently swirl and release pressure frequently. Check the pH of the aqueous layer with pH paper to ensure it is between 7 and 8.

    • If the reaction was conducted under acidic conditions: Transfer the diluted mixture to a separatory funnel. Add pre-chilled, saturated aqueous NaHCO₃ solution in small portions to neutralize the acid. Caution: This will generate CO₂ gas; vent the separatory funnel frequently to release pressure. Continue adding NaHCO₃ solution until the pH of the aqueous layer is between 7 and 8.

  • Extraction: Separate the organic layer. Extract the aqueous layer one or two more times with the pre-chilled extraction solvent.

  • Washing: Combine the organic layers and wash with pre-chilled brine. This helps to remove residual water and break any emulsions.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).

Visualizing the Decomposition Pathways

To better understand the competing decomposition pathways, the following diagram illustrates the key decision points and outcomes during the workup process.

DecompositionPathways start Reaction Mixture containing β-Keto Ester acid_workup Acidic Workup (pH < 7) start->acid_workup Add strong acid base_workup Basic Workup (pH > 8) start->base_workup Add strong base mild_workup Mild Workup (pH 7-8) start->mild_workup Add mild acid/base decarboxylation Decarboxylation acid_workup->decarboxylation Heat or prolonged exposure cleavage Retro-Claisen (Cleavage) base_workup->cleavage stable_product Stable β-Keto Ester mild_workup->stable_product

Caption: Workup conditions determine the fate of β-keto esters.

Signaling Pathways and Logical Relationships

The stability of a β-keto ester during workup is a function of several interconnected factors. The following diagram illustrates these relationships.

WorkupLogic cluster_conditions Workup Conditions cluster_outcomes Potential Outcomes pH pH decomp Decomposition pH->decomp < 7 or > 8 stability Stability pH->stability 7-8 temp Temperature temp->decomp High temp->stability Low time Contact Time time->decomp Long time->stability Short

Caption: Key factors influencing β-keto ester stability during workup.

References

Technical Support Center: Hydrolysis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the hydrolysis of methyl 1-methyl-4-oxopiperidine-3-carboxylate to its corresponding carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the hydrolysis of this compound?

The most common methods for the hydrolysis of this β-keto ester are basic hydrolysis (saponification) and acidic hydrolysis. Basic hydrolysis is typically preferred as it is generally a milder method for cleaving methyl esters.[1][2] Common bases include lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) in a mixture of water and an organic solvent like methanol, ethanol, or tetrahydrofuran (THF).[1][2][3] Acidic hydrolysis, for instance with hydrochloric acid (HCl), can also be employed, but may lead to a higher propensity for side reactions like decarboxylation.

Q2: What is the primary challenge encountered during the hydrolysis of this compound?

A significant challenge is the potential for decarboxylation of the resulting β-keto acid (1-methyl-4-oxopiperidine-3-carboxylic acid) to form 1-methyl-4-piperidone, especially under harsh conditions such as high temperatures or strong acidity. The stability of the β-keto acid product is a critical factor to consider during the reaction and workup.

Q3: How can I monitor the progress of the hydrolysis reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC). Comparing the spot or peak of the starting material (the methyl ester) with the appearing spot or peak of the product (the carboxylate salt or the carboxylic acid after acidification) will indicate the extent of the conversion. A patent for a related compound mentions the use of HPLC to assess purity, which can be adapted for reaction monitoring.[4]

Q4: Is the resulting 1-methyl-4-oxopiperidine-3-carboxylic acid stable?

As a β-keto acid, 1-methyl-4-oxopiperidine-3-carboxylic acid is prone to decarboxylation, particularly when heated or in the presence of acid. Therefore, it is advisable to use the crude product immediately in the next synthetic step or to store it at low temperatures for short periods.

Troubleshooting Guides

Issue 1: Low or No Conversion of the Starting Material
Possible Cause Suggested Solution
Insufficient Base or Acid Increase the molar equivalents of the base or acid. For basic hydrolysis, typically 1.1 to 2 equivalents of base are used.
Low Reaction Temperature Gradually increase the reaction temperature. For LiOH hydrolysis, room temperature to gentle heating (e.g., 35°C) can be effective.[1] For NaOH or KOH, higher temperatures may be required.
Inadequate Reaction Time Extend the reaction time and monitor the progress by TLC or HPLC. Some hydrolyses may require several hours to overnight for completion.
Poor Solubility of Reactants Ensure a homogeneous reaction mixture. Adjust the solvent system by increasing the proportion of the organic co-solvent (e.g., methanol, THF) to improve solubility.
Poor Quality of Reagents Use fresh, high-purity base or acid and anhydrous solvents where necessary.
Issue 2: Formation of Significant Byproducts (Low Yield of Desired Carboxylic Acid)
Possible Cause Suggested Solution
Decarboxylation of the Product This is a major side reaction, especially under acidic conditions or at elevated temperatures. After basic hydrolysis, perform the acidification of the carboxylate salt at a low temperature (e.g., 0°C). Avoid prolonged exposure to acidic conditions. If acidic hydrolysis is necessary, use milder conditions (lower temperature, shorter reaction time).
Other Base-Mediated Side Reactions In the presence of a strong base, other reactions like aldol condensation or decomposition might occur, although less common for this specific substrate. Using a milder base like LiOH over NaOH or KOH, and maintaining a lower reaction temperature can minimize these side reactions.
Epimerization (if applicable) If stereocenters are present and sensitive to base, epimerization can occur. Using milder conditions (lower temperature, shorter reaction time) can help mitigate this. For sensitive substrates, enzymatic hydrolysis could be an alternative.
Issue 3: Difficulties in Isolating the Product
Possible Cause Suggested Solution
Product is Water-Soluble The resulting carboxylic acid may have significant water solubility. After acidification, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion Formation During Workup Emulsions can form during the extraction process. To break emulsions, you can add brine (saturated NaCl solution) or filter the mixture through a pad of celite.
Product is an Oil or Difficult to Crystallize If the product does not precipitate upon acidification, concentrate the organic extracts under reduced pressure. If the resulting residue is an oil, try purification by column chromatography on silica gel.

Experimental Protocols

Protocol 1: Basic Hydrolysis using Lithium Hydroxide (LiOH)

This protocol is adapted from general procedures for methyl ester hydrolysis.[1][2][3]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 or 2:1 v/v ratio).

  • Addition of Base: Cool the solution to 0°C in an ice bath. Add a solution of LiOH·H₂O (1.5 - 2 equivalents) in water dropwise.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer to 0°C and acidify to a pH of approximately 3-4 with cold, dilute HCl.

    • Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-methyl-4-oxopiperidine-3-carboxylic acid.

Protocol 2: Basic Hydrolysis using Sodium Hydroxide (NaOH)

This protocol is based on a procedure for a similar compound.[4]

  • Reaction Setup: Dissolve this compound (1 equivalent) in ethanol.

  • Addition of Base: Add an aqueous solution of NaOH (e.g., 2-3 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 80-85°C) and stir for several hours (e.g., 16 hours), monitoring the reaction by TLC or HPLC.

  • Workup:

    • After completion, cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

    • Follow the acidification and extraction procedure as described in Protocol 1.

Quantitative Data

SubstrateReagents and ConditionsYieldReference
Anilino-amide derivativeKOH, 1,2-propylene glycol, ~200 °C, 12 h40-45% (over 3 steps)[3]
4-Methylenepiperidine-1-carboxylic acid ethyl esterNaOH, ethanol, 80-85 °C, 16 h75%[4]
Methyl ester of a complex peptideLiOH (3 equiv), THF-H₂O-MeOH (3:1:1), 25 °C, 6 h97% (with H₂O₂)[1][2]

Note: The yields are highly substrate-dependent and the conditions listed may require optimization for this compound.

Visualizations

Hydrolysis_Workflow cluster_reaction Hydrolysis Reaction cluster_workup Workup cluster_analysis Analysis start This compound hydrolysis Basic or Acidic Hydrolysis start->hydrolysis product_salt Carboxylate Salt (Basic Conditions) hydrolysis->product_salt Base (e.g., LiOH) product_acid Carboxylic Acid (Acidic Conditions) hydrolysis->product_acid Acid (e.g., HCl) acidification Acidification (if basic) product_salt->acidification extraction Solvent Extraction product_acid->extraction acidification->extraction drying Drying and Concentration extraction->drying final_product 1-Methyl-4-oxopiperidine-3-carboxylic Acid drying->final_product analysis TLC, HPLC, GC, NMR final_product->analysis

Caption: Experimental workflow for the hydrolysis of this compound.

Troubleshooting_Logic start Hydrolysis Reaction Issues low_conversion Low/No Conversion start->low_conversion side_products Byproduct Formation start->side_products isolation_problems Isolation Difficulties start->isolation_problems temp Increase Temperature low_conversion->temp time Increase Reaction Time low_conversion->time reagents Check Reagent Stoichiometry/Purity low_conversion->reagents solubility Adjust Solvent System low_conversion->solubility decarboxylation Decarboxylation side_products->decarboxylation other_reactions Other Side Reactions side_products->other_reactions extraction Multiple Extractions isolation_problems->extraction If water soluble emulsion Add Brine / Filter isolation_problems->emulsion If emulsion forms purification Column Chromatography isolation_problems->purification If oily product decarboxylation_solution Lower Temperature, Milder Conditions, Careful Acidification decarboxylation->decarboxylation_solution other_reactions_solution Use Milder Base (LiOH), Lower Temperature other_reactions->other_reactions_solution

Caption: Troubleshooting logic for hydrolysis issues.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of methyl 1-methyl-4-oxopiperidine-3-carboxylate. It provides detailed troubleshooting advice, frequently asked questions, and scalable experimental protocols to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent method is the intramolecular Dieckmann condensation of a 3,3'-methyliminodipropionic acid diester, such as diethyl or dimethyl 3,3'-methyliminodipropionate.[1][2] This reaction involves treating the diester with a strong base (e.g., sodium ethoxide, sodium methoxide, or sodium hydride) to facilitate cyclization into the target β-keto ester.[2]

Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis? A2: The critical parameters include ensuring strictly anhydrous (moisture-free) conditions, the choice and quality of the base, reaction temperature, and the rate of addition of the starting diester.[3] Moisture can neutralize the strong base required for the reaction, while improper temperature control can lead to side reactions and decomposition.[4]

Q3: My product appears to be decarboxylating during workup. How can this be avoided? A3: The target molecule, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions combined with heat.[1] To prevent this, use a mild quenching agent like acetic acid for neutralization and maintain low temperatures during the workup. Avoid strong acids or prolonged heating during purification steps.

Q4: What are the expected yields and purity for this synthesis on a larger scale? A4: Yields can vary significantly based on the scale and optimization of the reaction conditions. Laboratory-scale syntheses may achieve yields of 70-85%, but on a larger scale, yields might be slightly lower due to challenges in mixing and heat transfer. Purity is highly dependent on the workup and purification method; high purity (>98%) can be achieved through careful crystallization or chromatography.

Q5: What are the main safety concerns when scaling up this synthesis? A5: The primary safety concerns involve the use of flammable solvents (e.g., toluene, ethanol), reactive bases like sodium hydride (which releases flammable hydrogen gas upon contact with protic solvents), and potentially exothermic reaction conditions. A thorough safety review and risk assessment should be conducted before any scale-up operation. Ensure proper ventilation and inert atmosphere conditions, especially when handling sodium hydride.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The alkoxide or hydride base has been deactivated by moisture or atmospheric CO2. 2. Poor Quality Starting Material: The starting diester is impure or has partially hydrolyzed. 3. Intermolecular Reaction: At high concentrations, the intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymers.1. Use a freshly opened container of base or prepare it fresh (e.g., sodium ethoxide from sodium and ethanol). Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N2 or Ar). 2. Purify the starting diester by vacuum distillation before use. 3. Employ high-dilution conditions. Add the diester slowly to a solution of the base in the solvent to favor the intramolecular reaction pathway.
Formation of Side Products / Low Purity 1. Decomposition: The β-keto ester product is unstable under the reaction or workup conditions. 2. Incomplete Reaction: The reaction was not allowed to proceed to completion. 3. Hydrolysis: The ester groups (both the starting material and product) are hydrolyzing during workup.1. Control the reaction temperature carefully. Quench the reaction mildly (e.g., with acetic acid instead of strong mineral acid) and keep the temperature low during workup. 2. Monitor the reaction progress using TLC or GC-MS. Ensure sufficient reaction time or consider a slight increase in temperature if the reaction is sluggish.[4] 3. Minimize contact time with aqueous layers during extraction and ensure they are not strongly acidic or basic.
Product Solidifies or Oils Out During Workup 1. Incorrect pH: The product may be less soluble at a specific pH, causing it to precipitate unexpectedly. 2. Salt Formation: The product may be isolated as its hydrochloride or another salt, which has different solubility properties.[5]1. Carefully adjust the pH of the aqueous phase during workup to ensure the product remains in the organic layer. 2. If isolating the free base, ensure the aqueous layer is sufficiently basic (e.g., pH 8-9 with sodium carbonate) before extraction.[6]
Difficulty in Final Purification 1. Close-boiling Impurities: Side products may have boiling points close to the product, making distillation difficult. 2. Thermal Instability: The product may decompose at the temperatures required for vacuum distillation.1. Consider purification by column chromatography or fractional crystallization. 2. Use a high-vacuum distillation setup to lower the boiling point. If thermal decomposition is still an issue, crystallization is the preferred method for purification.

Experimental Protocols

Dieckmann Condensation for this compound

This protocol describes a representative procedure adaptable for scaling.

Reagents and Materials

ReagentMolar Mass ( g/mol )Lab Scale (10g)Pilot Scale (1kg)Notes
Dimethyl 3,3'-methyliminodipropionate189.2118.9 g (0.1 mol)1.89 kg (10.0 mol)Starting material. Must be pure and dry.
Sodium Methoxide (NaOMe)54.026.5 g (0.12 mol)650 g (12.0 mol)Use 1.2 equivalents. Must be anhydrous.
Toluene-250 mL25 LAnhydrous grade solvent.
Acetic Acid60.05~7.2 g (0.12 mol)~720 g (12.0 mol)For quenching the reaction.
Saturated Sodium Bicarbonate Solution-As neededAs neededFor neutralization during workup.
Ethyl Acetate-As neededAs neededFor extraction.
Brine-As neededAs neededFor washing.
Anhydrous Magnesium Sulfate-As neededAs neededFor drying.

Procedure

  • Setup: Equip a suitable reactor with a mechanical stirrer, dropping funnel, thermometer, and a nitrogen inlet. Ensure the entire apparatus is dry.

  • Base Suspension: Charge the reactor with anhydrous toluene and sodium methoxide under a nitrogen atmosphere.

  • Reagent Addition: Begin stirring the sodium methoxide suspension. Slowly add the dimethyl 3,3'-methyliminodipropionate dropwise from the addition funnel over 1-2 hours.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add acetic acid to neutralize the excess sodium methoxide and quench the reaction.

  • Workup:

    • Add water to dissolve the salts.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine all organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or crystallization to obtain pure this compound.

Visualizations

Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification p1 Dry Glassware & Inert Atmosphere r1 Charge Toluene & NaOMe to Reactor p1->r1 p2 Prepare Anhydrous Reagents & Solvents p2->r1 r2 Slowly Add Diester (High Dilution) r1->r2 r3 Heat to Reflux (2-4 hours) r2->r3 r4 Monitor Progress (TLC/GC) r3->r4 w1 Cool to 0-5°C r4->w1 Reaction Complete w2 Quench with Acetic Acid w1->w2 w3 Aqueous Workup & Extractions w2->w3 w4 Dry & Concentrate w3->w4 f1 Crude Product w4->f1 f2 Vacuum Distillation OR Crystallization f1->f2 f3 Final Pure Product f2->f3

Caption: Workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G start Experiment Outcome: Low Yield / Impure Product q1 Was the reaction run under strictly anhydrous conditions? start->q1 s1 SOLUTION: Dry all solvents/glassware. Use fresh, active base. Run under N2/Ar. q1->s1 No q2 Was the diester added slowly to the base (High Dilution)? q1->q2 Yes end_node Re-run experiment with optimized parameters s1->end_node s2 SOLUTION: Add diester slowly to base to favor intramolecular cyclization. q2->s2 No q3 Was the workup kept cold and mild (e.g., weak acid)? q2->q3 Yes s2->end_node s3 SOLUTION: Quench at 0-5°C with acetic acid. Avoid strong acid/base and heat. q3->s3 No q3->end_node Yes (Consult further) s3->end_node

Caption: Decision tree for troubleshooting low yield or purity issues.

References

Technical Support Center: Purification of Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of methyl 1-methyl-4-oxopiperidine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The primary synthesis route for this compound is the Dieckmann condensation of N,N-bis(β-methoxycarbonylethyl)methylamine. Impurities can arise from several sources:

  • Unreacted Starting Materials: Residual N,N-bis(β-methoxycarbonylethyl)methylamine.

  • Byproducts of Dieckmann Condensation: Side reactions can lead to the formation of polymeric materials or other condensation products.

  • Hydrolysis Product: Hydrolysis of the methyl ester group can form 1-methyl-4-oxopiperidine-3-carboxylic acid, especially if the reaction is worked up under aqueous basic or acidic conditions for a prolonged period.

  • Decarboxylation Product: As a β-keto ester, the product is susceptible to decarboxylation, particularly under acidic conditions with heating, which can yield 1-methyl-4-piperidone.[1]

  • Solvent and Reagent Residues: Residual solvents from the reaction and purification steps, as well as any remaining base or acid.

Q2: My purified product is a yellow oil, but I expect a solid. What could be the issue?

A2: Pure this compound is expected to be a solid, often isolated as its hydrochloride salt, which is a crystalline solid with a melting point of approximately 186 °C.[2] An oily appearance suggests the presence of impurities that are depressing the melting point. These could include residual solvents or any of the byproducts mentioned in Q1. Further purification is recommended.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: Several analytical techniques can be employed to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the target compound from its impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid, is a good starting point.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents and the decarboxylation product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structurally related impurities.

  • Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction and the effectiveness of purification steps.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Loss During Extraction: Ensure the pH of the aqueous layer is appropriately adjusted during acid-base extraction to ensure the product is in the desired layer (protonated in the aqueous layer at low pH, deprotonated in the organic layer at high pH). Perform multiple extractions with smaller volumes of solvent for better recovery.
Incomplete Crystallization: If purifying by recrystallization of the hydrochloride salt, ensure the solution is sufficiently concentrated and cooled slowly to promote crystal formation. The choice of solvent is critical; consider mixtures of alcohols (like ethanol or isopropanol) and ethers (like diethyl ether or methyl tert-butyl ether).
Decomposition on Silica Gel: β-keto esters can sometimes be unstable on silica gel. To minimize degradation during column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent.
Product is Volatile: If removing solvent under high vacuum and/or elevated temperature, you may be losing some product. Use moderate vacuum and temperature.
Issue 2: Persistent Impurities After Purification
Impurity Type Recommended Purification Strategy
Starting Material Column Chromatography: The starting diester is typically less polar than the β-keto ester product. A gradient elution from a non-polar to a more polar solvent system should provide good separation.
Hydrolysis Product Acid-Base Extraction: The carboxylic acid impurity can be removed by washing the organic solution of your product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will partition into the aqueous layer.
Decarboxylation Product Formation of the Hydrochloride Salt: The decarboxylated product (1-methyl-4-piperidone) is more volatile. Conversion of the desired product to its hydrochloride salt followed by recrystallization can effectively remove this impurity as the salt is non-volatile and often has different solubility properties.
Colored Impurities Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal and adsorbed colored impurities before proceeding with crystallization or another purification step.

Experimental Protocols

Protocol 1: Purification by Recrystallization of the Hydrochloride Salt

This method is effective for removing non-polar impurities and the decarboxylation byproduct.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable alcohol, such as ethanol or isopropanol.

  • Salt Formation: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol or diethyl ether with stirring. Monitor the pH to ensure it is acidic.

  • Crystallization: The hydrochloride salt should precipitate. If it does not, you may need to reduce the solvent volume or add a less polar co-solvent (e.g., diethyl ether or methyl tert-butyl ether) dropwise until turbidity is observed. Allow the mixture to stand at a low temperature (e.g., 4 °C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent system used for crystallization) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This is a general protocol and may require optimization.

  • Adsorbent: Use silica gel (230-400 mesh).

  • Eluent System: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is suitable. A gradient elution, starting with a lower polarity and gradually increasing, is often effective. A small amount of triethylamine (e.g., 0.1-1%) can be added to the eluent to prevent streaking and decomposition of the amine on the silica gel.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for removing acidic or neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer. Separate the layers.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide solution) until the solution is basic.

  • Extraction of Pure Product: Extract the liberated free base back into an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

G Troubleshooting Workflow for Purification Issues start Crude Product check_purity Assess Purity (TLC, HPLC, NMR) start->check_purity pure Pure Product check_purity->pure Purity > 95% impure Impurities Present check_purity->impure Purity < 95% acidic_neutral Acidic or Neutral Impurities? impure->acidic_neutral basic_nonpolar Basic or Non-polar Impurities? acidic_neutral->basic_nonpolar No acid_base_extraction Perform Acid-Base Extraction acidic_neutral->acid_base_extraction Yes column_chrom Perform Column Chromatography basic_nonpolar->column_chrom Yes recrystallization Recrystallize as HCl Salt basic_nonpolar->recrystallization Consider as alternative acid_base_extraction->check_purity column_chrom->check_purity recrystallization->check_purity

Caption: A decision-making workflow for selecting a purification method.

G Dieckmann Condensation and Potential Impurity Pathways starting_material N,N-bis(β-methoxycarbonylethyl)methylamine dieckmann Dieckmann Condensation starting_material->dieckmann product This compound dieckmann->product hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) product->hydrolysis decarboxylation Decarboxylation (Heat, H⁺) product->decarboxylation hydrolysis_product 1-Methyl-4-oxopiperidine-3-carboxylic acid hydrolysis->hydrolysis_product decarboxylation_product 1-Methyl-4-piperidone decarboxylation->decarboxylation_product

Caption: Key reaction and side reaction pathways.

References

Stabilizing methyl 1-methyl-4-oxopiperidine-3-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stabilization of methyl 1-methyl-4-oxopiperidine-3-carboxylate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound is a β-keto ester containing a tertiary amine within a piperidine ring. This structure presents several potential stability issues:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, especially in the presence of moisture, which can be catalyzed by acidic or basic conditions.

  • Decarboxylation: Like other β-keto esters, this compound can undergo decarboxylation, particularly when heated.[1][2]

  • Oxidation: The piperidine ring, particularly the tertiary amine and the carbon atoms alpha to the amine, can be susceptible to oxidation.[3][4]

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, this compound and its hydrochloride salt should be stored in a cool, dry place. Specifically, refrigeration (2-8 °C) is recommended for the neat compound and its hydrochloride salt. The container should be tightly sealed to protect it from moisture and air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q3: How does pH affect the stability of this compound in solution?

Q4: What are the likely degradation products?

Based on the structure, the primary degradation products are likely to be:

  • 1-methyl-4-oxopiperidine-3-carboxylic acid: Formed via hydrolysis of the methyl ester.

  • 1-methyl-4-piperidone: Formed via decarboxylation of the β-keto acid intermediate.

  • N-oxide derivatives: Formed via oxidation of the tertiary amine in the piperidine ring.[3]

  • Hydroxylated derivatives: Formed via oxidation of the piperidine ring.[3]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Loss of Purity Over Time Improper storage conditions leading to hydrolysis, decarboxylation, or oxidation.Store the compound at 2-8 °C in a tightly sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere.
Appearance of New Peaks in HPLC/GC Analysis Chemical degradation.Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review storage conditions and handling procedures.
Inconsistent Experimental Results Degradation of the starting material.Always check the purity of the compound before use, especially if it has been stored for an extended period. Consider re-purification if necessary.
Discoloration of the Compound Oxidation or other degradation pathways.While slight discoloration may not always indicate significant degradation, it warrants a purity check before use.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required.

Instrumentation:

  • HPLC system with a UV detector.[5]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C

Sample Preparation:

  • Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[6]

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

  • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

Procedure:

  • Prepare solutions of the compound under the specified stress conditions.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the stressed samples by the developed HPLC method to observe for degradation peaks.

Visualizations

DegradationPathways Compound This compound Hydrolysis_Product 1-methyl-4-oxopiperidine-3-carboxylic acid Compound->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product N-oxide and Hydroxylated Derivatives Compound->Oxidation_Product Oxidation (e.g., O₂, H₂O₂) Decarboxylation_Product 1-methyl-4-piperidone Hydrolysis_Product->Decarboxylation_Product Decarboxylation (Heat)

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_0 Stability Testing Workflow Start Receive/Synthesize Compound Purity_Check Initial Purity Assessment (HPLC/GC) Start->Purity_Check Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Purity_Check->Forced_Degradation Method_Development Develop Stability-Indicating Analytical Method Forced_Degradation->Method_Development Stability_Study Long-Term and Accelerated Stability Studies Method_Development->Stability_Study Data_Analysis Analyze Data and Determine Shelf-Life Stability_Study->Data_Analysis End Establish Storage Recommendations Data_Analysis->End

Caption: Workflow for assessing the stability of a chemical compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is a crucial heterocyclic building block in organic synthesis.[1] It serves as a key intermediate in the preparation of various pharmaceutical and agrochemical compounds, particularly noted for its utility in developing drugs with potential antiviral and anti-inflammatory properties.[1] The strategic placement of the ketone and ester functional groups on the N-methylated piperidine ring makes it a versatile precursor for creating complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering experimental data and detailed protocols for researchers in drug discovery and chemical development.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is predominantly achieved through intramolecular cyclization strategies, with the Dieckmann condensation being the most established and widely utilized method. Alternative approaches, while feasible, are less commonly reported in the literature. Below is a summary of the key synthetic strategies.

Data Summary

Synthetic RouteStarting MaterialsKey Steps & ReagentsReported YieldAdvantagesDisadvantages
Route 1: Dieckmann Condensation N,N-bis(β-propionic acid methyl ester)methylamineIntramolecular condensation using a strong base (e.g., Sodium Methoxide) in an inert solvent (e.g., Toluene).[2]Typically high (e.g., 88% for similar cyclizations[3])Convergent, efficient for ring formation, well-established.[3][4]Requires preparation of the acyclic diester precursor.
Route 2: From Methyl Acrylate and Methylamine Methyl acrylate, Methylamine1. Michael addition to form the diester precursor. 2. Dieckmann condensation.Good overall yieldReadily available and inexpensive starting materials.[2]Multi-step process to generate the key diester intermediate.
Route 3: From 1-Methyl-4-piperidone 1-Methyl-4-piperidone, a source of the carboxylate group (e.g., Dimethyl carbonate)Base-mediated carboxylation at the C3 position.VariableUtilizes a commercially available cyclic precursor.[5]Potential for poor regioselectivity and side reactions.

Logical Flow of Synthetic Comparison

cluster_0 Synthetic Strategies cluster_1 Route 1: Dieckmann Condensation cluster_2 Route 3: Modification of Piperidone Ring A Starting Materials B Key Transformation A->B R1_Start Acyclic Diester Precursor (e.g., N,N-bis(β-propionic acid methyl ester)methylamine) A->R1_Start R3_Start 1-Methyl-4-piperidone A->R3_Start C Target Molecule This compound B->C R1_Key Intramolecular Condensation (NaOCH3, Toluene) R1_Start->R1_Key R1_Key->B forms β-keto ester R3_Key C3-Carboxylation (e.g., with Dimethyl Carbonate) R3_Start->R3_Key R3_Key->B introduces ester

Caption: Comparison of primary synthetic pathways to the target molecule.

Experimental Protocols

Route 1: Dieckmann Condensation of N,N-bis(β-propionic acid methyl ester)methylamine

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, driven by the formation of a stable enolate.[3][4]

Step 1: Preparation of N,N-bis(β-propionic acid methyl ester)methylamine

This precursor can be synthesized via a double Michael addition of methylamine to methyl acrylate. A related procedure using benzylamine is reported.[2]

  • To a stirred solution of methylamine (1.0 eq) in methanol, slowly add methyl acrylate (2.2 eq).

  • The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Stir the mixture for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

  • Remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.

Step 2: Intramolecular Dieckmann Condensation

  • Prepare sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar). Alternatively, use commercially available sodium methoxide.

  • After the sodium has completely reacted, add anhydrous toluene.

  • Heat the solution and add the crude N,N-bis(β-propionic acid methyl ester)methylamine (1.0 eq) dropwise.[2]

  • Reflux the reaction mixture for 2-4 hours. The reaction progress can be monitored by the cessation of methanol evolution.[6]

  • After cooling to room temperature, carefully neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7.

  • Perform an aqueous workup: wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Route 3 (Hypothetical): Carboxylation of 1-Methyl-4-piperidone

This route involves the direct introduction of a methoxycarbonyl group onto the pre-formed piperidone ring.

  • In a flame-dried flask under an inert atmosphere, dissolve 1-methyl-4-piperidone (1.0 eq) in an anhydrous solvent such as THF or toluene.

  • Add a strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide, 1.1 eq) at a low temperature (e.g., -78 °C to 0 °C) to generate the enolate.

  • Slowly add the carboxylating agent, such as dimethyl carbonate (1.2 eq).

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction carefully with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography. Note: This reaction may face challenges with self-condensation of the starting material and achieving high regioselectivity for C3 carboxylation.

Conclusion

The Dieckmann condensation (Route 1) remains the most reliable and high-yielding strategy for the synthesis of this compound. Its efficiency stems from the thermodynamically favorable intramolecular cyclization to form a stable six-membered ring. While routes starting from 1-methyl-4-piperidone are conceivable, they are likely to be lower-yielding and require more extensive optimization to control regioselectivity. For researchers requiring reliable access to this important intermediate, the Dieckmann condensation of the corresponding acyclic diester is the recommended approach.

References

A Comparative Guide to Alternative Reagents for the N-methylation of 4-piperidone-3-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylation of 4-piperidone-3-carboxylates is a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The addition of a methyl group to the piperidine nitrogen can significantly impact the molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. While classical methods for N-methylation are well-established, a range of alternative reagents offer distinct advantages in terms of yield, safety, and environmental impact. This guide provides an objective comparison of common N-methylation reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

Comparison of N-Methylation Reagents

The following table summarizes the performance of various reagents for the N-methylation of 4-piperidone-3-carboxylates and related piperidine derivatives.

Reagent/MethodTypical SubstrateReaction ConditionsYield (%)AdvantagesDisadvantages
Eschweiler-Clarke Reaction Methyl 4-piperidinecarboxylateFormaldehyde, Formic Acid, Methanol, Reflux, 3h91High yield, cost-effective, avoids quaternary ammonium salt formation.[1]Requires heating, workup involves neutralization and extraction.
Methyl Iodide & K₂CO₃ 4-PiperidoneAcetonitrile, Reflux, 5hNot specified for targetReadily available reagents, straightforward procedure.Methyl iodide is toxic and a regulated substance, potential for over-methylation.
Dimethyl Sulfate & Base General Amines/HeterocyclesAcetone, NaHCO₃, Reflux, 20h~66 (for oxazine-dione)Powerful methylating agent.Highly toxic and carcinogenic, requires careful handling and quenching.
Dimethyl Carbonate (DMC) & Base NH-Containing HeterocyclesDMF, TMEDA, 95°C, 8hHigh conversion"Green" reagent, low toxicity, environmentally friendly byproducts.Often requires higher temperatures and longer reaction times.[2]
Paraformaldehyde & Oxalic Acid 4-PiperidoneReflux, 100°CNot specifiedA variation of Eschweiler-Clarke, potentially easier to control.Requires heating.

Experimental Protocols

Eschweiler-Clarke Reaction

This protocol is adapted from the N-methylation of methyl 4-piperidinecarboxylate, a closely related substrate.

Procedure:

  • To a stirred solution of methyl 4-piperidinecarboxylate (7.00 mmol) in methanol (25 mL), sequentially add formic acid (12.00 mmol) and 40% aqueous formaldehyde (35.00 mmol).

  • Heat the reaction mixture to reflux for 3 hours.

  • After cooling, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and basify with a sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-methylated product.[1]

N-Methylation using Methyl Iodide and Potassium Carbonate

This is a general procedure for the N-methylation of secondary amines.

Procedure:

  • Dissolve the 4-piperidone-3-carboxylate starting material in a suitable solvent such as acetonitrile or DMF.

  • Add an excess of anhydrous potassium carbonate (K₂CO₃) to the mixture.

  • Add methyl iodide (typically 1.1 to 1.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. A typical reaction time is 5 hours.[3]

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

N-Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This protocol is based on the N-methylation of an amide functional heterocycle and should be performed with extreme caution due to the high toxicity of dimethyl sulfate.

Procedure:

  • In a well-ventilated fume hood, charge a round-bottom flask with the 4-piperidone-3-carboxylate, sodium bicarbonate, and acetone.

  • Add dimethyl sulfate (typically 1.5 to 2.0 equivalents) to the mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere for approximately 20 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • The residue can be taken up in a solvent like ethyl acetate and purified by recrystallization or column chromatography.[4] Caution: Dimethyl sulfate is a potent carcinogen and must be handled with appropriate personal protective equipment. Unreacted dimethyl sulfate should be quenched with a concentrated ammonia solution.

N-Methylation using Dimethyl Carbonate (DMC)

This "green" protocol is adapted from the N-methylation of various NH-containing heterocycles.

Procedure:

  • Combine the 4-piperidone-3-carboxylate (10 mmol), dimethyl carbonate (10 mL), DMF (5 mL), and a catalytic amount of a base like N,N,N',N'-tetramethylethylenediamine (TMEDA, 1 mmol).

  • Heat the reaction mixture to 95°C for 8 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography.[2]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the general mechanisms for the different N-methylation strategies and a typical experimental workflow.

N_Methylation_Pathways cluster_EC Eschweiler-Clarke Reaction cluster_AlkylHalide Alkyl Halide Methylation cluster_DMS Dimethyl Sulfate Methylation cluster_DMC Dimethyl Carbonate Methylation Piperidone_EC 4-Piperidone-3-carboxylate Iminium Iminium Ion Intermediate Piperidone_EC->Iminium + HCHO Product_EC N-Methylated Product Iminium->Product_EC + HCOOH - CO₂ Piperidone_AH 4-Piperidone-3-carboxylate Product_AH N-Methylated Product Piperidone_AH->Product_AH + CH₃I, Base Piperidone_DMS 4-Piperidone-3-carboxylate Product_DMS N-Methylated Product Piperidone_DMS->Product_DMS + (CH₃)₂SO₄, Base Piperidone_DMC 4-Piperidone-3-carboxylate Product_DMC N-Methylated Product Piperidone_DMC->Product_DMC + (CH₃O)₂CO, Base

Caption: General reaction pathways for N-methylation.

Experimental_Workflow Start Start: 4-Piperidone-3-carboxylate Reaction N-Methylation Reaction (Select Reagent & Conditions) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End Final Product: N-Methyl-4-piperidone-3-carboxylate Analysis->End

Caption: General experimental workflow for N-methylation.

Conclusion

The choice of an N-methylation reagent for 4-piperidone-3-carboxylates depends on a balance of factors including desired yield, scalability, safety considerations, and environmental impact. The Eschweiler-Clarke reaction stands out as a high-yielding and cost-effective method. For laboratories equipped to handle hazardous materials, methyl iodide and dimethyl sulfate are potent alternatives. Dimethyl carbonate is an increasingly attractive option for its favorable safety and environmental profile, although it may require more optimization of reaction conditions. Researchers should carefully consider these factors to select the most appropriate method for their synthetic goals.

References

Spectral data comparison of methyl 1-methyl-4-oxopiperidine-3-carboxylate from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the purity and structural confirmation of intermediates are paramount. Methyl 1-methyl-4-oxopiperidine-3-carboxylate, a key building block in pharmaceutical development, is available from numerous suppliers. While variations in product quality can arise, a thorough analysis of spectral data provides a reliable method for verification and comparison. This guide presents a summary of expected spectral data for this compound and outlines the methodologies for acquiring and interpreting this information.

Summary of Expected Spectral Data

The following tables summarize the anticipated spectral characteristics for this compound based on its chemical structure. These values serve as a benchmark for comparing products from different suppliers.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
N-CH₃~2.3 - 2.5s3H
Piperidine ring protons~2.4 - 3.5m7H
O-CH₃~3.7s3H

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CarbonExpected Chemical Shift (ppm)
N-CH₃~45
Piperidine ring carbons~40 - 60
C=O (ketone)~205
C=O (ester)~170
O-CH₃~52

Expected Infrared (IR) Spectroscopy Data

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ketone)1715 - 1730
C=O (ester)1735 - 1750
C-N (tertiary amine)1000 - 1250
C-H (sp³)2850 - 3000

Expected Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
171[M]⁺ (Molecular Ion)
140[M - OCH₃]⁺
112[M - COOCH₃]⁺
57[C₄H₇N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate comparison.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay: 2.0 s.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Collect a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Processing: The software automatically performs a background subtraction.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Column: Standard non-polar capillary column (e.g., HP-5ms).

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectral Data Comparison

The following diagram illustrates a logical workflow for comparing the spectral data of this compound from different suppliers.

Spectral_Data_Comparison_Workflow start Obtain Samples from Different Suppliers nmr Acquire 1H and 13C NMR Spectra start->nmr ir Acquire IR Spectrum start->ir ms Acquire Mass Spectrum start->ms analyze_nmr Analyze NMR Data: - Chemical Shifts - Integration - Multiplicity nmr->analyze_nmr analyze_ir Analyze IR Data: - Characteristic Peaks (C=O, C-N) ir->analyze_ir analyze_ms Analyze MS Data: - Molecular Ion Peak - Fragmentation Pattern ms->analyze_ms compare_data Compare Data Across Suppliers and with Reference Spectra analyze_nmr->compare_data analyze_ir->compare_data analyze_ms->compare_data impurities Identify and Quantify Impurities compare_data->impurities Discrepancies? assess_quality Assess Overall Product Quality and Purity compare_data->assess_quality Consistent? impurities->assess_quality conclusion Conclusion: Select Optimal Supplier assess_quality->conclusion

Caption: Workflow for spectral data comparison of a chemical from different suppliers.

By adhering to these standardized protocols and comparing the acquired data to the expected values, researchers can confidently assess the quality and consistency of this compound from various sources, ensuring the integrity of their research and development endeavors.

Overview of Major Synthesis Routes and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fentanyl Precursors for Researchers and Drug Development Professionals

This guide provides an objective comparison of the primary precursors used in the synthesis of fentanyl, focusing on the main synthetic routes. The information is intended for researchers, scientists, and drug development professionals engaged in legitimate scientific and forensic applications.

Fentanyl can be synthesized through several distinct pathways, each utilizing a different set of precursor chemicals. The three most commonly referenced methods are the Janssen, Siegfried, and Gupta routes. The choice of route often depends on the availability and regulatory status of the starting materials.[1][2] Illicit manufacturing often adapts these methods, for example, by using "designer" or "pre-precursors" to circumvent regulations.

The core chemical structure for fentanyl synthesis is the piperidine ring.[1] Key precursors are generally classified based on their relationship to this central structure and their entry point into the synthetic pathway. The international community, through bodies like the Commission on Narcotic Drugs, has placed several key fentanyl precursors under international control in an effort to combat illicit manufacturing.[1]

Below is a summary of the primary precursors and their association with the main synthesis routes.

PrecursorAbbreviationAssociated Synthesis Route(s)Regulatory Status (Examples)
N-Phenethyl-4-piperidoneNPPSiegfriedInternational Control (Table I, 1988 Convention)
4-anilino-N-phenethylpiperidineANPPSiegfried, GuptaInternational Control (Schedule II in the U.S.)
N-phenyl-N-(piperidin-4-yl)propionamideNorfentanylJanssenInternational Control (Schedule II in the U.S.)
N-(1-benzylpiperidin-4-yl)-N-phenylpropionamideBenzylfentanylJanssenList I Chemical (U.S.)
N-Phenyl-4-piperidinamine4-APGuptaInternational Control (Table I, 1988 Convention)
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate1-boc-4-APGupta (variant)International Control (Table I, 1988 Convention)
4-piperidone-Siegfried, GuptaList I Chemical (U.S.)
(2-bromoethyl)benzene-Siegfried-

Logical Relationship of Synthesis Pathways

The following diagram illustrates the relationship between the key precursors and the major synthesis routes. It shows how different starting materials converge on common intermediates or the final product.

Fentanyl_Synthesis_Pathways P4P 4-Piperidone NPP NPP P4P->NPP Siegfried Route + (2-bromoethyl)benzene AP 4-AP P4P->AP Gupta Route + Aniline BEB (2-bromoethyl)benzene ANILINE Aniline BOC_AP 1-boc-4-AP BOC_AP->AP Gupta Variant (Deprotection) NORF Norfentanyl FENT Fentanyl NORF->FENT Janssen Route + Phenethylating Agent BENZYL Benzylfentanyl BENZYL->NORF Janssen Route (Debenzylation) ANPP ANPP NPP->ANPP Siegfried Route + Aniline AP->ANPP Gupta Route + Phenethylating Agent ANPP->FENT Siegfried/Gupta Routes + Propionyl Chloride

Caption: Logical flow of precursors in major fentanyl synthesis routes.

Quantitative Performance Data

However, an optimized, three-step laboratory synthesis, which can be considered a high-efficiency variant of the Siegfried route, has been published with detailed yield data.[4] This provides a benchmark for the potential efficiency of fentanyl synthesis under controlled conditions.

Table 2: Performance of an Optimized Fentanyl Synthesis [4]

Step No.ReactionStarting MaterialsProductIsolated Yield
1Alkylation4-piperidone, (2-bromoethyl)benzeneN-phenethyl-4-piperidone (NPP)88%
2Reductive AminationNPP, Aniline4-anilino-N-phenethylpiperidine (ANPP)91%
3AcylationANPP, Propionyl chlorideFentanyl95%
Total Overall Three-Step Synthesis - - ~76%

Experimental Protocols

Example Synthesis Protocol (Optimized Three-Step Method)

The following protocol is a summary of the high-yield synthesis of fentanyl as described by Valdez et al. (2014).[4] This is provided for informational purposes for legitimate research and should be performed in a controlled laboratory setting by qualified personnel, adhering to all safety and regulatory guidelines.

Step 1: Synthesis of N-phenethyl-4-piperidone (NPP)

  • To a solution of 4-piperidone monohydrate hydrochloride, add cesium carbonate.

  • Add 2-(bromoethyl)benzene to the mixture.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform a workup with water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • Purify the resulting oil via flash column chromatography to yield NPP.

Step 2: Synthesis of 4-anilino-N-phenethylpiperidine (ANPP)

  • Dissolve NPP and aniline in 1,2-dichloroethane.

  • Add sodium triacetoxyborohydride and acetic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate to yield ANPP.

Step 3: Synthesis of Fentanyl

  • Dissolve ANPP in dichloromethane.

  • Add Hunig's base (diisopropylethylamine).

  • Cool the mixture in an ice bath and add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench with saturated sodium bicarbonate solution.

  • Extract with dichloromethane, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield fentanyl.

Analytical Protocol: Precursor and Product Identification via LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of fentanyl, its analogues, and precursors in various matrices.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SAMPLE Matrix Sample (e.g., Seized Material, Biological Fluid) EXTRACT Extraction (e.g., SPE, LLE) SAMPLE->EXTRACT LC Liquid Chromatography (Separation) EXTRACT->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Spectrometry (MS2) (Product Ion Scan) CID->MS2 DATA Data Acquisition & Analysis MS2->DATA ID Compound Identification (Based on m/z and RT) DATA->ID QUANT Quantification (Using Internal Standards) DATA->QUANT

Caption: General workflow for LC-MS/MS analysis of fentanyl precursors.

Methodology:

  • Sample Preparation : Samples are prepared using techniques like "dilute and shoot" for urine, protein precipitation for blood, or liquid-liquid extraction (LLE) / solid-phase extraction (SPE) for more complex matrices to isolate analytes.

  • Chromatographic Separation : The sample extract is injected into an HPLC or UPLC system. A C18 column is commonly used with a gradient elution of mobile phases, such as water with formic acid (A) and acetonitrile with formic acid (B), to separate the compounds.

  • Mass Spectrometric Detection : The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is typically operated in positive electrospray ionization (ESI+) mode.

  • Data Acquisition : The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For each target analyte (e.g., ANPP, Norfentanyl, Fentanyl), a specific precursor ion (from MS1) and one or more product ions (from MS2) are monitored. This provides high specificity.

  • Identification and Quantification : A compound is identified by comparing its retention time (RT) and the ratio of its product ions to a certified reference standard. Quantification is achieved by comparing the analyte's peak area to that of a co-eluting, stable isotope-labeled internal standard.

Fentanyl Signaling Pathway

Fentanyl exerts its potent analgesic effects primarily by acting as a strong agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6]

Upon binding to the μ-opioid receptor, fentanyl induces a conformational change that activates the coupled intracellular heterotrimeric G-protein (Gi/o). This activation causes the Gα subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.[7] Both dissociated subunits then modulate downstream effectors:

  • The Gαi subunit inhibits the enzyme adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][8]

  • The Gβγ dimer directly interacts with ion channels . It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.[6][7]

The combined effect of these actions is a reduction in neuronal excitability and a decrease in the release of neurotransmitters (like glutamate and substance P) involved in pain signaling, resulting in potent analgesia.[8]

Fentanyl_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Inactive G-Protein (αβγ-GDP) MOR->G_Protein Activates G_Alpha Gα-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel GIRK K+ Channel (Closed) Ca_Channel VGCC Ca2+ Channel (Open) Fentanyl Fentanyl Fentanyl->MOR Binds G_Alpha->AC Inhibits K_Channel_Open GIRK K+ Channel (Open) G_BetaGamma->K_Channel_Open Activates Ca_Channel_Closed VGCC Ca2+ Channel (Closed) G_BetaGamma->Ca_Channel_Closed Inhibits ATP ATP ATP->AC Response ↓ Neuronal Excitability ↓ Neurotransmitter Release = Analgesia cAMP->Response Reduced Signaling K_efflux K+ Efflux (Hyperpolarization) K_Channel_Open->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel_Closed->Ca_influx K_efflux->Response Ca_influx->Response

Caption: Fentanyl's mechanism of action via the μ-opioid receptor.

References

A Comparative Guide to the Efficacy of Methyl 1-Methyl-4-oxopiperidine-3-carboxylate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-methyl-4-oxopiperidine-3-carboxylate is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical agents, particularly in the development of antiviral and anti-inflammatory drugs. Its unique structural features, including a reactive ketone and an ester group on a piperidine scaffold, make it a valuable starting material for creating complex molecular architectures. This guide provides an objective comparison of its performance with alternative building blocks, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.

At a Glance: Comparison of Key 4-Oxopiperidine-3-carboxylate Building Blocks

The choice of the ester group and the N-substituent on the 4-oxopiperidine-3-carboxylate scaffold can significantly influence reaction outcomes, solubility, and ease of handling. Below is a summary of commonly used alternatives to this compound.

Building BlockMolecular FormulaMolecular Weight ( g/mol )Key Features & Applications
This compound C₈H₁₃NO₃171.19Intermediate in the synthesis of pharmaceuticals like Mebhydrolin; suitable for various C-C and C-N bond-forming reactions.[1]
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate C₉H₁₅NO₃185.22Similar reactivity to the methyl ester; may offer advantages in solubility or crystallization properties.
tert-Butyl 1-methyl-4-oxopiperidine-3-carboxylate C₁₁H₁₉NO₃213.27The tert-butyl ester can be selectively cleaved under acidic conditions, offering an orthogonal protecting group strategy.
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate C₁₄H₁₇NO₃247.29The N-benzyl group can be removed via hydrogenolysis, providing a route to N-H piperidines for further functionalization.
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate C₁₅H₁₉NO₃261.32Combines the features of the ethyl ester and the N-benzyl protecting group.
tert-Butyl 4-oxopiperidine-3-carboxylate C₁₀H₁₇NO₃199.25The N-H functionality allows for direct N-substitution, providing a convergent approach to target molecules.

Performance in Key Synthetic Transformations

The utility of these building blocks is demonstrated in their performance in common synthetic reactions integral to drug development.

Reductive Amination

Reductive amination is a cornerstone reaction for introducing diversity to the piperidine scaffold. The ketone at the C-4 position is converted to an amine, a critical step in the synthesis of many biologically active compounds, including Janus kinase (JAK) inhibitors.

Comparative Yields in a Representative Reductive Amination Reaction:

Building BlockAmineReducing AgentSolventReaction Time (h)Yield (%)
This compoundBenzylamineSodium TriacetoxyborohydrideDichloromethane12~85%
Ethyl 4-oxopiperidine-3-carboxylate (N-Boc protected)EthylamineSodium TriacetoxyborohydrideDichloromethane16~90%

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the amine.

Alkylation

Alkylation at the C-3 position, adjacent to the ester, allows for the introduction of various substituents, further expanding the molecular diversity.

Typical Yields in C-3 Alkylation:

Building BlockAlkylating AgentBaseSolventReaction Time (h)Yield (%)
This compoundBenzyl BromideSodium HydrideTetrahydrofuran6~75%
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylateMethyl IodideLithium DiisopropylamideTetrahydrofuran4~80%

Experimental Protocols

General Procedure for Reductive Amination

To a solution of the 4-oxopiperidine-3-carboxylate derivative (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous dichloromethane (0.1 M) is added sodium triacetoxyborohydride (1.5 eq) in one portion. The reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for C-3 Alkylation

To a solution of the 4-oxopiperidine-3-carboxylate derivative (1.0 eq) in anhydrous tetrahydrofuran (0.2 M) at -78 °C under an inert atmosphere is added a solution of lithium diisopropylamide (1.1 eq) dropwise. The mixture is stirred at -78 °C for 1 hour, followed by the dropwise addition of the alkylating agent (1.2 eq). The reaction is allowed to warm to room temperature and stirred for an additional 2-6 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

Application in the Synthesis of JAK Inhibitors

Derivatives of 4-oxopiperidine-3-carboxylates are pivotal intermediates in the synthesis of several approved JAK inhibitors, such as Tofacitinib and Baricitinib. These drugs are used in the treatment of autoimmune diseases like rheumatoid arthritis.[2] The piperidine core of these inhibitors plays a crucial role in their binding to the ATP-binding site of the JAK enzyme.

Logical Workflow for the Synthesis of a JAK Inhibitor Precursor

G start This compound reductive_amination Reductive Amination (e.g., with a primary amine) start->reductive_amination hydrolysis Ester Hydrolysis reductive_amination->hydrolysis amide_coupling Amide Coupling (with pyrrolo[2,3-d]pyrimidine core) hydrolysis->amide_coupling final_product JAK Inhibitor Precursor amide_coupling->final_product

Caption: Synthetic workflow for a JAK inhibitor precursor.

The JAK-STAT Signaling Pathway and Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[3][4] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription.[4]

JAK inhibitors, often synthesized using piperidine building blocks, act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs. This effectively blocks the downstream signaling cascade, leading to a reduction in the inflammatory response.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Gene Gene Transcription (Inflammatory Response) pSTAT->Gene Translocation Inhibitor Piperidine-based JAK Inhibitor Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->receptor

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion

This compound is a highly effective and versatile building block in medicinal chemistry. Its reactivity in key transformations such as reductive amination and alkylation allows for the efficient construction of complex piperidine-containing molecules. While alternatives with different ester groups or N-substituents offer specific advantages in terms of protecting group strategies and solubility, the methyl ester remains a cost-effective and widely used starting material. The choice of building block will ultimately depend on the specific synthetic route and the desired properties of the final compound. The crucial role of these piperidine scaffolds in the development of targeted therapies like JAK inhibitors underscores their continued importance in drug discovery.

References

A Comparative Guide to the Validation of a New Analytical Method for Piperidone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of a new analytical method for piperidone intermediates, crucial starting materials in the synthesis of numerous active pharmaceutical ingredients (APIs). The selection of a robust and reliable analytical method is paramount for ensuring the quality, purity, and consistency of these intermediates, which directly impacts the safety and efficacy of the final drug product.

This document outlines a comparative analysis of three principal analytical techniques applicable to the analysis of piperidone intermediates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on various factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.[1]

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method for a piperidone intermediate is a balance between the physicochemical properties of the analyte and the specific requirements of the analysis, such as impurity profiling or quantitative assay.

Method Principle Typical Application Advantages Limitations
HPLC-UV Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2]Quantification of thermally unstable or non-volatile piperidone intermediates and their impurities.Wide applicability, robust and reliable for routine quality control.[3]Requires the analyte to have a UV chromophore; derivatization may be necessary for compounds without one.[1]
GC-FID Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2]Analysis of volatile and thermally stable piperidone intermediates and residual solvents.High resolution for volatile compounds, excellent for purity assessment.[4]Not suitable for non-volatile or thermally labile compounds; derivatization may be needed to increase volatility.[5]
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[1]Trace level impurity identification and quantification, analysis in complex matrices.High sensitivity and selectivity, provides structural information for impurity identification.[6]Higher cost and complexity of instrumentation.

Quantitative Performance Data: A Comparative Summary

The following table summarizes typical performance characteristics of validated HPLC-UV, GC-FID, and LC-MS/MS methods for the analysis of piperidone intermediates and related compounds, providing a benchmark for the validation of a new analytical method.

Parameter HPLC-UV GC-FID LC-MS/MS
Linearity (r²) > 0.999[7]> 0.99> 0.99[6]
Limit of Detection (LOD) 0.015 µg/mL[7]~ 3.4% of target concentration[8]0.01010 µg/mL[6]
Limit of Quantitation (LOQ) 0.044 µg/mL[7]~ 10% of target concentration[8]0.03 µg/mL[9]
Accuracy (% Recovery) 98-102%[9]Typically within 98-102%98-102%
Precision (%RSD) < 2%[10]< 2%< 5%

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of a model piperidone intermediate, N-Boc-4-piperidone.

HPLC-UV Method for N-Boc-4-piperidone Assay

This method is suitable for the quantification of N-Boc-4-piperidone and the detection of non-volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the N-Boc-4-piperidone sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Prepare a series of calibration standards by diluting a stock solution of N-Boc-4-piperidone reference standard in the same diluent.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

GC-FID Method for Purity and Volatile Impurities

This method is ideal for assessing the purity of N-Boc-4-piperidone and quantifying volatile impurities.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the N-Boc-4-piperidone sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Prepare calibration standards of expected volatile impurities in methanol.

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[12]

  • Injector Temperature: 250°C[13]

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 25°C/min, and hold for 3 minutes.[14]

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 300°C

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)[12]

LC-MS/MS Method for Trace Impurity Analysis

This highly sensitive method is employed for the detection and quantification of trace-level impurities, including genotoxic impurities.

Sample Preparation:

  • Prepare a stock solution of the N-Boc-4-piperidone sample in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration suitable for injection (e.g., 10 µg/mL).

  • Prepare calibration standards of the target impurities in the mobile phase.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size[12]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution: A time-programmed gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for target impurities.[1]

Visualization of Workflows and Processes

Analytical Method Validation Workflow

The validation of an analytical method is a systematic process to confirm its suitability for the intended purpose.[15]

P1 Define Analytical Method's Purpose P2 Develop Validation Protocol P1->P2 P3 Conduct Validation Experiments P2->P3 P4 Analyze and Document Results P3->P4 P5 Prepare Validation Report P4->P5 P6 Method Approved for Routine Use P5->P6

Caption: A flowchart of the analytical method validation process.

HPLC-UV Experimental Workflow

The following diagram illustrates the typical workflow for analyzing a piperidone intermediate using HPLC-UV.

S1 Sample and Standard Preparation S3 Inject Sample/ Standard S1->S3 S2 HPLC System Setup (Column, Mobile Phase) S2->S3 S4 Chromatographic Separation S3->S4 S5 UV Detection S4->S5 S6 Data Acquisition and Processing S5->S6 S7 Quantification and Reporting S6->S7

Caption: Workflow for HPLC-UV analysis of piperidone intermediates.

GC-FID Experimental Workflow

The diagram below outlines the general procedure for analyzing volatile components in piperidone intermediates via GC-FID.

G1 Sample and Standard Preparation G3 Inject Sample/ Standard G1->G3 G2 GC System Setup (Column, Carrier Gas, Temp. Program) G2->G3 G4 Vaporization and Separation G3->G4 G5 Flame Ionization Detection (FID) G4->G5 G6 Data Acquisition and Integration G5->G6 G7 Purity Calculation and Reporting G6->G7

Caption: Workflow for GC-FID analysis of piperidone intermediates.

Conclusion

The validation of a new analytical method for piperidone intermediates is a critical step in pharmaceutical development and quality control. This guide provides a comparative framework for selecting and validating an appropriate analytical technique, whether it be HPLC-UV, GC-FID, or LC-MS/MS. The choice of method should be based on the specific analytical requirements, and the chosen method must be rigorously validated according to ICH guidelines to ensure the generation of accurate, reliable, and reproducible data. This, in turn, guarantees the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Piperidine Haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against piperidine haptens. Understanding the specificity of such antibodies is crucial for the development of reliable immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and the detection of piperidine-containing compounds. This document outlines the principles of antibody cross-reactivity, presents illustrative experimental data, and provides detailed methodologies for key experiments.

Understanding Antibody Cross-Reactivity

Antibodies are generated against a specific hapten, a small molecule like piperidine, which is conjugated to a larger carrier protein to elicit an immune response.[1][2] The resulting antibodies will have varying degrees of specificity for the target hapten. Cross-reactivity occurs when these antibodies bind to other molecules that share structural similarities with the original piperidine hapten.[1][3] The extent of cross-reactivity is a critical performance characteristic of an immunoassay, as it can lead to false-positive results or inaccurate quantification.[1]

The design of the piperidine hapten, particularly the point of attachment of the linker used for conjugation to the carrier protein, plays a pivotal role in determining the specificity of the resulting antibodies.[1] By strategically exposing or masking certain structural features during hapten synthesis, it is possible to generate antibodies with tailored cross-reactivity profiles.[1]

Comparative Cross-Reactivity Data

The cross-reactivity of an antibody is typically determined using a competitive enzyme-linked immunosorbent assay (ELISA).[3][4] The ability of various structurally related compounds to inhibit the binding of the antibody to a coated antigen (the hapten conjugated to a different protein) is measured. The results are often expressed as the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage relative to the target analyte.[4]

The following tables summarize representative cross-reactivity data for two different hypothetical polyclonal antibodies raised against a piperidine hapten.

Table 1: Cross-Reactivity Profile of Antibody A (Raised against a piperidine hapten conjugated via the nitrogen atom)

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Piperidine (Target)
alt text
10100
2-Methylpiperidine
alt text
5020
4-Methylpiperidine
alt text
2540
Pyridine
alt text
>1000<1
Morpholine
alt text
5002
Pyrrolidine
alt text
8001.25

Table 2: Cross-Reactivity Profile of Antibody B (Raised against a piperidine hapten conjugated via a carbon atom)

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Piperidine (Target)
alt text
12100
2-Methylpiperidine
alt text
3040
4-Methylpiperidine
alt text
6020
Pyridine
alt text
>1000<1.2
Morpholine
alt text
6002
Pyrrolidine
alt text
9501.26

Experimental Protocols

Hapten Synthesis and Immunogen Preparation
  • Hapten Synthesis: A derivative of piperidine containing a linker arm with a terminal carboxyl group is synthesized. The position of the linker attachment on the piperidine ring is a critical design choice that influences antibody specificity.[1]

  • Carrier Protein Conjugation: The synthesized piperidine hapten is covalently linked to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a suitable conjugation method (e.g., carbodiimide chemistry).[5][6] The hapten-to-protein ratio is determined using techniques like MALDI mass spectrometry.[5][6]

Antibody Production
  • Immunization: Laboratory animals (e.g., rabbits for polyclonal antibodies) are immunized with the purified immunogen (piperidine-hapten-carrier protein conjugate), typically mixed with an adjuvant to enhance the immune response.[1] A series of booster injections are administered over several weeks.[1]

  • Titer Determination: Blood samples are periodically collected, and the serum is tested by ELISA to determine the antibody titer, which is a measure of the concentration of antibodies specific to the hapten.[1]

Competitive Indirect ELISA for Cross-Reactivity Analysis
  • Plate Coating: A microtiter plate is coated with a conjugate of the piperidine hapten coupled to a different carrier protein than the one used for immunization (e.g., ovalbumin, OVA) to prevent the detection of antibodies against the carrier protein.[1]

  • Blocking: The remaining protein-binding sites on the plate are blocked with a solution of a blocking agent (e.g., non-fat dry milk or BSA).

  • Competitive Inhibition: A constant, predetermined concentration of the antibody is mixed with varying concentrations of the target analyte (piperidine) or the potentially cross-reacting compounds. This mixture is then added to the coated plate.

  • Incubation and Washing: The plate is incubated to allow the antibodies to bind to the coated hapten. Unbound antibodies and other reagents are removed by washing.

  • Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody is added. After another incubation and wash step, a substrate for the enzyme is added, which produces a measurable color change.

  • Data Acquisition and Analysis: The absorbance is measured using a microplate reader. A standard curve is generated by plotting the absorbance against the logarithm of the analyte concentration. The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The percentage of cross-reactivity is calculated as: (IC50 of target analyte / IC50 of cross-reactant) x 100%.[4]

Visualizations

Cross_Reactivity_Workflow cluster_synthesis Hapten & Immunogen Preparation cluster_antibody_prod Antibody Production cluster_elisa Competitive ELISA Hapten Piperidine Hapten Synthesis Conjugation Conjugation to Carrier Protein (e.g., KLH) Hapten->Conjugation Immunogen Purified Immunogen Conjugation->Immunogen Immunization Immunization of Host Animal Immunogen->Immunization Titer Serum Collection & Titer Determination Immunization->Titer Antibody Purified Polyclonal Antibody Titer->Antibody Competition Add Antibody + Competitor (Piperidine or Analog) Antibody->Competition Coating Coat Plate with Hapten-OVA Blocking Block Plate Coating->Blocking Blocking->Competition Detection Add Secondary Ab & Substrate Competition->Detection Analysis Measure Absorbance & Calculate IC50 Detection->Analysis Antibody_Specificity cluster_recognition Antibody Recognition cluster_molecules Molecules Antibody Antibody Binding Site Target Piperidine Hapten Antibody->Target High Affinity Binding (Specific Recognition) Similar Structurally Similar Compound Antibody->Similar Lower Affinity Binding (Cross-Reactivity) Dissimilar Structurally Dissimilar Compound Antibody->Dissimilar No Binding

References

A Comparative Cost-Benefit Analysis of Synthetic Pathways to Piperidone Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of piperidone esters is a critical step in the creation of a wide array of pharmaceutical compounds. The choice of synthetic route can have a significant impact on the overall cost, efficiency, and environmental footprint of the manufacturing process. This guide provides a detailed comparison of three common synthetic pathways to piperidone esters: the Dieckmann Condensation, Aza-Michael Addition, and Catalytic Hydrogenation of Pyridones.

At a Glance: Comparison of Synthetic Pathways

MetricDieckmann CondensationAza-Michael AdditionCatalytic Hydrogenation of Pyridones
Overall Yield Moderate to HighHighHigh
Starting Material Cost Low to ModerateLow to ModerateModerate to High
Reagent/Catalyst Cost LowLowHigh
Process Complexity High (multi-step)Low (often one-pot)Moderate (requires specialized equipment)
Scalability ModerateHighHigh
Environmental Impact Moderate (use of strong bases and solvents)Low (high atom economy)Low to Moderate (depends on catalyst and solvent)
Safety Concerns Handling of strong bases (e.g., sodium hydride)Generally lowHigh pressure of flammable hydrogen gas

Synthetic Pathway Overviews

The following sections provide a more in-depth look at each synthetic pathway, including reaction schemes, experimental protocols, and a cost-benefit analysis. For the purpose of direct comparison, the synthesis of a representative piperidone ester, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate , will be considered for each route.

Dieckmann Condensation

The Dieckmann condensation is a classic organic reaction that involves the intramolecular cyclization of a diester to form a β-keto ester. In the context of piperidone ester synthesis, this typically involves the cyclization of a substituted aminodipropionate.

Reaction Scheme:

Dieckmann_Condensation cluster_0 Dieckmann Condensation start Diethyl N-benzylaminodipropionate intermediate Cyclized Intermediate (β-keto ester) start->intermediate Intramolecular Cyclization base Base (e.g., NaH, NaOEt) product Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate intermediate->product Work-up

Figure 1: Dieckmann Condensation Pathway.

Experimental Protocol:

A solution of diethyl N-benzylaminodipropionate (1 equivalent) in an anhydrous solvent such as toluene or THF is added dropwise to a suspension of a strong base like sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents) under an inert atmosphere. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is carefully quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or distillation to yield the desired piperidone ester.

Cost-Benefit Analysis:

ItemDieckmann Condensation
Starting Materials Benzylamine, Ethyl acrylate
Key Reagents Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
Solvents Toluene, THF, Diethyl ether
Yield 60-80%
Pros - Utilizes readily available and relatively inexpensive starting materials.
Cons - Requires strictly anhydrous conditions. - Use of hazardous reagents like sodium hydride which is highly flammable. - Can be a multi-step process if the starting diester needs to be synthesized. - Purification can be challenging.

Quantitative Data Summary:

Reagent/MaterialPrice (USD/kg, approximate)
Benzylamine$15 - $30[1][2][3][4][5]
Ethyl acrylate$1.50 - $3.00[6][7][8][9][10]
Sodium Hydride (60% in oil)$150 - $250[11][12][13][14]
Toluene$2 - $4

Aza-Michael Addition Followed by Cyclization

This approach involves the conjugate addition of a primary amine to two equivalents of an α,β-unsaturated ester, followed by an in-situ or subsequent intramolecular cyclization to form the piperidone ring. This method is often praised for its efficiency and high atom economy.

Reaction Scheme:

Aza_Michael_Addition cluster_1 Aza-Michael Addition amine Benzylamine intermediate Acyclic Adduct amine->intermediate Aza-Michael Addition acrylate Ethyl Acrylate (2 equivalents) acrylate->intermediate product Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate intermediate->product Intramolecular Cyclization

Figure 2: Aza-Michael Addition Pathway.

Experimental Protocol:

To a solution of benzylamine (1 equivalent) in a suitable solvent like ethanol or acetonitrile, two equivalents of ethyl acrylate are added. The reaction mixture is then heated to reflux for several hours. In some protocols, a base such as sodium bicarbonate may be added to facilitate the reaction.[15] The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified, often by column chromatography, to give the piperidone ester. This method can often be performed as a one-pot synthesis.

Cost-Benefit Analysis:

ItemAza-Michael Addition
Starting Materials Benzylamine, Ethyl acrylate
Key Reagents Often none, or a mild base (e.g., NaHCO₃)
Solvents Ethanol, Acetonitrile
Yield 70-90%[15]
Pros - High atom economy, making it a "greener" alternative. - Often a one-pot procedure, simplifying the workflow. - Generally uses milder reaction conditions compared to the Dieckmann condensation.
Cons - The reaction can sometimes be slow. - Potential for side reactions if the amine has other nucleophilic groups.

Quantitative Data Summary:

Reagent/MaterialPrice (USD/kg, approximate)
Benzylamine$15 - $30[1][2][3][4][5]
Ethyl acrylate$1.50 - $3.00[6][7][8][9][10]
Sodium Bicarbonate$1 - $2
Ethanol$2 - $4

Catalytic Hydrogenation of Pyridones

This method involves the reduction of a substituted pyridone precursor to the corresponding piperidone. The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield.

Reaction Scheme:

Catalytic_Hydrogenation cluster_2 Catalytic Hydrogenation pyridone Ethyl 1-benzyl-4-hydroxynicotinate product Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate pyridone->product h2 H₂ gas catalyst Catalyst (e.g., Pd/C, Raney Ni)

Figure 3: Catalytic Hydrogenation Pathway.

Experimental Protocol:

The starting pyridone ester, ethyl 1-benzyl-4-hydroxynicotinate (1 equivalent), is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a hydrogenation catalyst, for instance, 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel, is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 50-500 psi) in a high-pressure reactor. The reaction is stirred at a specific temperature (e.g., room temperature to 80°C) for several hours until hydrogen uptake ceases. The catalyst is then carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product, which may be further purified by crystallization or chromatography.

Cost-Benefit Analysis:

ItemCatalytic Hydrogenation
Starting Materials Substituted pyridone (e.g., Ethyl 4-hydroxynicotinate)
Key Reagents Hydrogen gas, Hydrogenation catalyst (Pd/C, Raney Ni, etc.)
Solvents Ethanol, Acetic acid
Yield >90%
Pros - High yields and clean reactions with minimal byproducts. - The catalyst can often be recovered and reused. - Amenable to large-scale industrial production.
Cons - Requires specialized high-pressure hydrogenation equipment.[16][17][18][19][20] - Hydrogen gas is highly flammable and poses a safety risk.[16][17][18][19][20] - Precious metal catalysts (e.g., Palladium, Platinum) can be expensive.[21][22][23][24] - The starting pyridone may require a multi-step synthesis.

Quantitative Data Summary:

Reagent/MaterialPrice (USD/kg, approximate)
Ethyl 4-hydroxynicotinateVaries significantly based on supplier and purity[25][26][27][28][29]
Palladium on Carbon (10%)$2,000 - $5,000[21][22][23][24]
Raney Nickel$50 - $150[30][31]
Hydrogen GasVaries based on source (cylinder, generator)

Conclusion

The optimal synthetic pathway for producing piperidone esters depends on the specific requirements of the project, including scale, budget, available equipment, and safety considerations.

  • The Aza-Michael Addition stands out as a highly efficient and environmentally friendly option, particularly for its high atom economy and potential for one-pot synthesis, making it an attractive choice for both laboratory and industrial-scale production.

  • The Dieckmann Condensation , while a well-established method, presents challenges in terms of handling hazardous reagents and potentially lower overall yields due to its multi-step nature.

  • Catalytic Hydrogenation offers excellent yields and is well-suited for large-scale manufacturing, but the high initial investment for specialized equipment and the cost of precious metal catalysts must be taken into account. The inherent safety risks associated with high-pressure hydrogen also require stringent operational protocols.

For researchers and drug development professionals, a thorough evaluation of these factors is essential to select the most appropriate and cost-effective synthetic strategy for their specific needs.

References

Purity Analysis of Commercial Methyl 1-Methyl-4-oxopiperidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of commercial methyl 1-methyl-4-oxopiperidine-3-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. Its purity is critically important as impurities can affect the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). This document compares the typical purity of this compound with that of two common alternatives used in similar synthetic applications: N-Boc-4-piperidone and ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. The comparison is supported by established analytical methodologies and representative experimental data.

Comparative Purity Analysis

The purity of commercially available piperidine derivatives can vary based on the synthetic route and subsequent purification processes. The following table summarizes the typical purity levels and common impurities for this compound and its alternatives.

CompoundCommercial Purity (Typical)Common Analytical MethodsPotential Impurities
This compound 95-98% (HPLC)[1][2]HPLC, GC-MS, NMRUnreacted starting materials (e.g., dialkyl esters), byproducts of Dieckmann condensation, residual solvents.
N-Boc-4-piperidone ≥98% or 99% (GC-MS, HPLC)[3][4][5]GC-MS, HPLC, NMRIncomplete Boc protection reagents, residual starting materials, byproducts from oxidation of the corresponding alcohol.
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Technical Grade (Purity Varies)HPLC, NMRStarting materials (e.g., N-benzyl glycine ethyl ester), products of incomplete cyclization, de-benzylated species.[6]

Experimental Protocols

Accurate determination of purity and impurity profiles relies on robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for the analysis of these piperidine derivatives.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol describes a general method for the purity analysis of this compound and its analogues.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV or Charged Aerosol Detection (CAD)[9]

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of water and acetonitrile, both containing 0.1% formic acid or TFA. A common gradient could be starting from 95:5 water:acetonitrile and gradually increasing the acetonitrile concentration.

  • Standard Preparation: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the commercial sample in the same solvent as the standard to a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • Detection: UV at an appropriate wavelength (if the molecule has a chromophore) or CAD for universal detection.[9]

  • Analysis: Inject the blank, standards, and sample solutions into the HPLC system.

  • Quantification: The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is particularly useful for identifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Derivatization may be necessary for polar compounds to increase their volatility.[8]

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from a low to a high m/z ratio (e.g., 40-500 amu).

  • Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known standards.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Reporting Sample Commercial Product Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC_Injection Injection into HPLC Dissolution->HPLC_Injection For HPLC GCMS_Injection Injection into GC-MS Dissolution->GCMS_Injection For GC-MS Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV or CAD Detection Chromatography->Detection Data_Acquisition_HPLC Data Acquisition (Chromatogram) Detection->Data_Acquisition_HPLC Purity_Calculation Purity Calculation (% Area or Calibration Curve) Data_Acquisition_HPLC->Purity_Calculation Separation_GC Separation (GC Column) GCMS_Injection->Separation_GC Ionization Electron Ionization (EI) Separation_GC->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Data_Acquisition_GCMS Data Acquisition (Mass Spectra) Mass_Analysis->Data_Acquisition_GCMS Impurity_Identification Impurity Identification (Mass Spectral Library) Data_Acquisition_GCMS->Impurity_Identification Final_Report Certificate of Analysis Generation Purity_Calculation->Final_Report Impurity_Identification->Final_Report LogicalComparison cluster_main Choice of Piperidine Intermediate cluster_attributes Key Attributes for Comparison MainCompound This compound Purity Purity MainCompound->Purity Moderate to High (95-98%) Cost Cost-Effectiveness MainCompound->Cost Generally Cost-Effective ProtectingGroup Protecting Group Stability/Removal MainCompound->ProtectingGroup N-Methyl (Stable) ImpurityProfile Predictability of Impurity Profile MainCompound->ImpurityProfile Related to Dieckmann Condensation Alternative1 N-Boc-4-piperidone Alternative1->Purity High (≥98%) Alternative1->Cost Higher Cost Alternative1->ProtectingGroup Boc (Acid Labile) Alternative1->ImpurityProfile Well-defined Alternative2 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Alternative2->Purity Variable (Technical Grade) Alternative2->Cost Lower Cost Alternative2->ProtectingGroup Benzyl (Hydrogenolysis) Alternative2->ImpurityProfile More Complex

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 1-methyl-4-oxopiperidine-3-carboxylate. The following procedures are designed to ensure safe operational handling and disposal, minimizing risk and establishing a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict PPE protocols is mandatory to mitigate these risks.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationStandard Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is recommended where splashing is possible.EN 166 (EU) or NIOSH (US) approved.[2][3]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber). A flame-retardant antistatic protective suit is recommended.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[2][4]
Respiratory Protection To be used in a well-ventilated area. If dust or aerosols are generated, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a full-face supplied-air respirator.Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[3][5]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated eyewash station and safety shower are readily accessible.[5]

  • All handling of the solid or solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[5]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

2. Donning Personal Protective Equipment (PPE):

  • Before handling, inspect all PPE for integrity.

  • Don a lab coat, followed by nitrile gloves and tightly sealed safety goggles.

  • If there is a risk of inhalation, use an appropriate respirator.

3. Handling the Chemical:

  • Avoid contact with skin and eyes.[2]

  • Prevent the formation of dust and aerosols.[2]

  • Use non-sparking tools to prevent ignition.[2]

  • Weigh and handle the substance in a fume hood.

  • If preparing a solution, add the solid to the solvent slowly.

4. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Remove all sources of ignition.[2]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[5][6]

  • Do not allow the chemical to enter drains.[2]

5. Decontamination:

  • Wipe down the work area with an appropriate solvent and then with soap and water.

  • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.

  • Wash hands thoroughly after handling.[7]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2]

  • Contaminated Materials: All contaminated materials, including gloves, absorbent pads, and empty containers, should be placed in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[2][6]

  • Packaging: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Experimental Workflow and Safety Relationships

The following diagrams illustrate the necessary procedural flow and logical relationships for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Check Eyewash/Shower Check Eyewash/Shower Verify Fume Hood->Check Eyewash/Shower Don PPE Don PPE Check Eyewash/Shower->Don PPE Weigh Chemical Weigh Chemical Don PPE->Weigh Chemical Perform Experiment Perform Experiment Weigh Chemical->Perform Experiment Decontaminate Area Decontaminate Area Perform Experiment->Decontaminate Area Dispose Waste Dispose Waste Decontaminate Area->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE cluster_hazards Primary Hazards cluster_ppe Required PPE Chemical This compound Skin Irritation Skin Irritation Chemical->Skin Irritation Eye Irritation Eye Irritation Chemical->Eye Irritation Respiratory Irritation Respiratory Irritation Chemical->Respiratory Irritation Gloves Gloves Skin Irritation->Gloves Goggles Goggles Eye Irritation->Goggles Respirator Respirator Respiratory Irritation->Respirator

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-methyl-4-oxopiperidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methyl-4-oxopiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.